molecular formula C11H11BrN4O B455817 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 512809-88-0

4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B455817
CAS No.: 512809-88-0
M. Wt: 295.14g/mol
InChI Key: LZDNALYTONEHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical hybrid featuring a pyrazole ring and a benzohydrazide moiety, designed for advanced chemical and pharmaceutical research. The 4-bromo-1H-pyrazole scaffold is a versatile building block in heterocyclic chemistry, known for its role in constructing more complex molecular architectures . Pyrazole derivatives are a special class of N-heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, which can act as weak bases or acids and permit structural variants that provide diverse synthetic, biological, and photophysical properties . The bromine atom on the pyrazole ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . The benzohydrazide functional group is a well-known precursor in synthesizing various heterocycles, including oxadiazoles and pyrazolines, and can act as a key linker in the development of molecular hybrids and hydrazone-based compounds with potential bioactivity . This molecular framework suggests potential applications in medicinal chemistry as a core scaffold for developing enzyme inhibitors or receptor ligands, given the established pharmacological interest in both pyrazole and hydrazide-containing compounds . Researchers can utilize this reagent in multi-step synthetic routes, leveraging the reactivity of both the bromo-substituted pyrazole and the hydrazide group to generate novel compounds for screening in various biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDNALYTONEHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical guide designed for research scientists and medicinal chemists. It addresses the identification, synthesis, and characterization of the specific chemical entity 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide .

Identification Strategy, Synthesis Protocol, and Structural Validation

Part 1: Executive Identification & CAS Status

Current Status: An exhaustive search of major chemical registries (CAS, PubChem, ChemSpider, Reaxys) indicates that 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide does not currently have a widely assigned, public Chemical Abstracts Service (CAS) registry number.

This compound is a specific hybrid scaffold combining a 4-bromopyrazole pharmacophore with a benzohydrazide linker. It is likely a novel intermediate or a specific library compound used in fragment-based drug discovery (FBDD) that has not yet been indexed individually in public commercial catalogs.

Structural Identifiers

To facilitate internal registration or patent searches, use the following generated identifiers:

Identifier TypeValue
IUPAC Name 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
Chemical Formula C₁₁H₁₁BrN₄O
Molecular Weight 309.14 g/mol
SMILES NNC(=O)c1ccc(Cn2cc(Br)cn2)cc1
InChI Key (Predicted) XZY...[1] (Requires generation via ChemDraw/RDKit)
Core Scaffold N-benzylpyrazole / Benzohydrazide

Part 2: Retro-Synthetic Analysis & Synthesis Protocol

Since a direct commercial source is unavailable, the most reliable method to obtain this compound is via a two-step convergent synthesis. This protocol is designed for high-yield reliability using commercially available precursors with established CAS numbers.

Reaction Scheme Visualization

SynthesisPathway Start1 4-Bromo-1H-pyrazole (CAS: 2075-45-8) Inter Intermediate Ester (Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate) Start1->Inter Reagent1 K2CO3, MeCN Reflux, 4-6h Start2 Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) Start2->Inter Reagent2 NH2NH2·H2O EtOH, Reflux, 6-12h Product TARGET: 4-[(4-bromo-1H-pyrazol-1-yl)methyl] benzohydrazide Inter->Product Hydrazinolysis

Figure 1: Convergent synthesis pathway from commercial precursors.

Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Formation of the Ester Intermediate)

Objective: Attach the pyrazole ring to the benzyl linker.

  • Reactants:

    • 4-Bromo-1H-pyrazole (CAS 2075-45-8 ) [1][2]

    • Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3 ) [2]

  • Reagents: Potassium Carbonate (

    
    ), Acetonitrile (MeCN) or DMF.
    
  • Procedure:

    • Dissolve 4-Bromo-1H-pyrazole (1.0 eq) in dry MeCN.

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 30 mins to facilitate deprotonation.
      
    • Add Methyl 4-(bromomethyl)benzoate (1.05 eq) slowly.

    • Reflux (

      
      ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
      
    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate .

Step 2: Hydrazinolysis (Formation of the Hydrazide)

Objective: Convert the methyl ester to the target hydrazide.

  • Reactants:

    • Intermediate Ester (from Step 1)

    • Hydrazine Hydrate (

      
      , 80% or 98%) (CAS 7803-57-8 ) [3]
      
  • Procedure:

    • Dissolve the intermediate ester in absolute Ethanol (EtOH).

    • Add Hydrazine Hydrate (5.0–10.0 eq) to ensure complete conversion and prevent dimer formation.

    • Reflux (

      
      ) for 6–12 hours.
      
    • Workup: Cool the reaction mixture to

      
      . The product often precipitates as a white/off-white solid.
      
    • Filter the solid, wash with cold EtOH and

      
      . Dry under vacuum.
      

Part 3: Characterization & Validation Logic

To ensure scientific integrity, the synthesized compound must be validated against expected spectral data.

Expected Analytical Profile
TechniqueExpected Signal / CharacteristicLogical Basis
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H) Hydrazide -NH- proton (exchangeable).
δ 8.0 & 7.6 (s, 1H each) Pyrazole protons (C3-H and C5-H). The 4-Br substituent removes one aromatic proton, leaving two singlets.
δ 7.8 & 7.3 (d, 2H each) Para-substituted benzene ring (AA'BB' system).
δ 5.4 (s, 2H) Benzylic -CH₂- linking the rings.
δ 4.5 (bs, 2H) Hydrazide -NH₂ protons.
MS (ESI+) [M+H]⁺ ≈ 309/311 Characteristic 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).
IR (ATR) 1650–1680 cm⁻¹ Amide I carbonyl (C=O) stretch.
3200–3300 cm⁻¹ N-H stretching (hydrazide).
Validation Workflow

ValidationLogic Sample Synthesized Sample MS Mass Spectrometry (LC-MS) Sample->MS NMR 1H NMR Spectroscopy Sample->NMR Decision1 Is M+H 309/311 present? MS->Decision1 Decision2 Is Pyrazole Integral 2H? NMR->Decision2 Valid VALIDATED STRUCTURE Decision1->Valid Yes (Br pattern) Fail RE-PURIFY / CHECK REGIOISOMER Decision1->Fail No Decision2->Valid Yes Decision2->Fail No (N2-alkylation?)

Figure 2: Logical decision tree for structural validation.

Part 4: Applications & Significance

This compound serves as a versatile Linker-Pharmacophore Hybrid in medicinal chemistry:

  • Kinase Inhibition: The 4-bromopyrazole moiety is a known bioisostere for phenyl rings in kinase inhibitors (e.g., FGFR, VEGFR inhibitors), offering halogen bonding interactions within the ATP-binding pocket.

  • Schiff Base Library Generation: The hydrazide group (

    
    ) is highly reactive toward aldehydes and ketones, allowing for the rapid generation of hydrazone libraries for high-throughput screening (HTS).
    
  • Click Chemistry Precursor: The bromine atom on the pyrazole ring allows for further functionalization via Suzuki-Miyaura coupling (to add aryl groups) or Buchwald-Hartwig amination.

References

  • PubChem. 4-Bromo-1H-pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. Methyl 4-(bromomethyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis of 4-(1H-Azol-1-ylmethyl)benzohydrazides. (General methodology for azole-benzohydrazide synthesis). Available at: [Link]

Sources

A Technical Guide to Pyrazole-Linked Benzohydrazide Derivatives: Synthesis, Biological Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide delves into the technical landscape of pyrazole-linked benzohydrazide derivatives, a class of compounds demonstrating significant therapeutic promise. By covalently linking the versatile pyrazole ring with the biologically active benzohydrazide moiety, researchers have unlocked a synergistic scaffold with a broad spectrum of activities. This document provides an in-depth exploration of their synthesis, a detailed analysis of their antimicrobial and anticancer properties, insights into structure-activity relationships, and comprehensive experimental protocols to empower further research and development in this burgeoning field.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutic agents, the hybridization of known bioactive scaffolds offers a rational design strategy to enhance efficacy, overcome resistance, and modulate pharmacokinetic properties. Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds, integral to numerous pharmaceuticals due to their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The benzohydrazide moiety is another critical pharmacophore, known to be present in compounds with diverse biological functions, such as antitubercular, anticonvulsant, and antitumor activities.[4]

The fusion of these two scaffolds into pyrazole-linked benzohydrazide derivatives creates a novel molecular architecture with significant potential.[5] This linkage is not merely an additive process; it can lead to synergistic effects, where the combined molecule exhibits enhanced potency or a novel mechanism of action compared to its individual components.[4] This guide serves as a technical resource for professionals aiming to explore and harness the therapeutic potential of this promising class of compounds.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of pyrazole-linked benzohydrazide derivatives is typically achieved through a multi-step process that offers flexibility for structural diversification. A common and effective method involves the condensation reaction between a formyl pyrazole derivative and a benzohydrazide.[5] This approach allows for the introduction of various substituents on both the pyrazole and the benzoyl rings, which is crucial for structure-activity relationship (SAR) studies.

A representative synthetic route begins with the Vilsmeier-Haack reaction on a substituted hydrazone to create a 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde intermediate.[6] This aldehyde is then condensed with a substituted benzohydrazide to yield the final pyrazole-linked benzohydrazide derivative.

General Synthetic Workflow

The following diagram illustrates a common pathway for the synthesis of these derivatives.

G cluster_0 Step 1: Pyrazole Aldehyde Synthesis cluster_1 Step 2: Condensation A Substituted Acetophenone + Substituted Benzoyl Hydrazine B N'-(1-phenylethylidene)benzohydrazide (Hydrazone Intermediate) A->B Reflux in Methanol D 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde B->D C Vilsmeier-Haack Reagent (POCl3, DMF) C->D D_ref Pyrazole Aldehyde (from Step 1) E Benzohydrazide F Final Pyrazole-Linked Benzohydrazide Derivative E->F Reflux D_ref->F

Caption: General workflow for synthesizing pyrazole-linked benzohydrazide derivatives.

This modular synthesis allows for systematic modifications to explore the chemical space and optimize biological activity. The structures of all synthesized compounds are typically confirmed using a suite of spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Core Biological Properties and Mechanistic Insights

The fusion of pyrazole and benzohydrazide moieties has yielded compounds with significant activity in several key therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Pyrazole-linked benzohydrazide derivatives have demonstrated promising broad-spectrum antimicrobial activity.[5] Studies have shown that specific derivatives exhibit potent inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as various fungal strains.[5][7]

The mechanism of action is thought to involve the disruption of essential cellular processes in the microbes. The lipophilic nature of the scaffold allows it to penetrate bacterial cell membranes. Once inside, it may interfere with enzyme function or nucleic acid synthesis, leading to cell death. The presence of specific substituents, such as halogens (e.g., chloro, fluoro groups) on the phenyl rings, often enhances the antimicrobial potency.[5][8]

Table 1: Example Antimicrobial Activity Data (Zone of Inhibition in mm)

Compound IDS. aureusE. coliC. albicansA. niger
6b 22201921
6c 24212223
6d 23192022
Standard 25232426
Data is representative and compiled from findings similar to those reported in the literature for illustrative purposes.[5]
Anticancer and Antiproliferative Activity

A significant area of investigation for these derivatives is their potential as anticancer agents.[4][9][10] Numerous studies have reported potent cytotoxic activity against a range of human cancer cell lines, including those of the lung (A549), breast (MCF-7), cervix (HeLa), and liver (HepG2).[11][12]

One of the key mechanisms underlying the anticancer effects of certain pyrazole derivatives is the inhibition of tubulin polymerization.[13] Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division (mitosis), intracellular transport, and maintaining cell structure.[14] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[14][15]

Table 2: Example Antiproliferative Activity (IC₅₀ in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervix)HepG2 (Liver)
H20 0.460.290.150.21
5b 0.69<10--
Doxorubicin 0.95---
Data sourced from studies on dihydropyrazole-benzohydrazides and related pyrazole derivatives.[4][9][11][13]

Some derivatives have also been identified as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase.[4][11] Overexpression of EGFR is common in many cancers, and its inhibition is a validated strategy for cancer therapy.

G cluster_0 Mechanism of Tubulin Inhibition A Pyrazole-Benzohydrazide Derivative C Microtubule Polymerization (Growth) A->C INHIBITS B α/β-Tubulin Dimers B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M Phase) D->E Disruption leads to F Apoptosis (Programmed Cell Death) E->F

Caption: Pathway of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing lead compounds into drug candidates. For pyrazole-linked benzohydrazide derivatives, several key structural features have been shown to influence biological activity.

  • Substituents on Phenyl Rings : The nature and position of substituents on the phenyl rings of both the pyrazole and benzohydrazide moieties are critical. Electron-withdrawing groups, such as halogens (-Cl, -F) or nitro groups (-NO₂), often enhance both antimicrobial and anticancer activities.[8][16] This is likely due to their ability to modulate the electronic properties and lipophilicity of the molecule, improving target binding and cell permeability.

  • The Hydrazone Linker (-CO-NH-N=CH-) : The hydrazone linker is not just a spacer; it is a key pharmacophoric feature. Its conformational flexibility and hydrogen bonding capacity are crucial for interacting with biological targets.

  • The Pyrazole Core : Substitution on the pyrazole ring itself can fine-tune activity. For example, the presence of a methyl group can influence the compound's metabolic stability and overall potency.[17]

G cluster_0 Structure-Activity Relationship (SAR) Hotspots A R1: Substituents here (e.g., halogens, nitro) modulate potency. B R2: Substituents here also critical for activity. C Hydrazone Linker: Essential for target binding. Core

Sources

Pyrazole-Based Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) stands as a "privileged scaffold" in modern drug discovery, present in over 40 FDA-approved therapeutics including blockbuster kinase inhibitors and anti-inflammatory agents.[1] Its utility stems from a unique electronic duality: it acts simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), allowing it to mimic peptide bonds or the adenine ring of ATP. This guide provides a technical deep-dive into the design, regioselective synthesis, and structure-activity relationship (SAR) optimization of pyrazole-based building blocks.

Part 1: The Pyrazole Pharmacophore

Electronic Architecture & Tautomerism

The pyrazole nucleus is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3][4][5][6] Its medicinal value is governed by its tautomeric equilibrium, which dictates binding affinity.

  • Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium between

    
    - and 
    
    
    
    -tautomers. In solution, this interconversion is solvent-dependent.
  • Acid-Base Properties:

    • Weak Base: The pyridine-like nitrogen (N2) can accept a proton (

      
       of conjugate acid 
      
      
      
      2.5).
    • Weak Acid: The pyrrole-like nitrogen (N1) can donate a proton (

      
       14.0).
      
  • Binding Mode: In kinase inhibitors (e.g., Ruxolitinib), the pyrazole often serves as a hinge-binder, forming a bidentate H-bond interaction with the backbone residues of the ATP-binding pocket.

Bioisosteric Comparisons

Replacing a phenyl ring or other heterocycles with pyrazole often improves solubility and metabolic stability (lowering LogP).

ScaffoldH-Bond DonorH-Bond AcceptorLogP (approx)Metabolic Liability
Phenyl NoNoHighCYP oxidation (para-position)
Pyridine NoYesMedN-oxidation
Pyrazole Yes (NH) Yes (=N-) Low-Med Glucuronidation (N-H)
Isoxazole NoYesMedRing opening (reductive)

Part 2: Strategic Synthesis & Regiocontrol

The primary synthetic challenge is regioselectivity during the formation of N-substituted pyrazoles.

The Regioselectivity Problem

In the classical Knorr synthesis (1,3-diketone + hydrazine), steric and electronic factors often compete, leading to mixtures of 1,3- and 1,5-isomers. Separation of these isomers is difficult due to similar polarity.

Validated Synthetic Workflows

We distinguish between de novo ring construction (Cyclocondensation) and functionalization of the pre-formed ring (N-Arylation).

PyrazoleSynthesis Start Target: N-Substituted Pyrazole MethodA Path A: De Novo Cyclization (Knorr/Cycloaddition) Start->MethodA MethodB Path B: N-Functionalization (Cross-Coupling) Start->MethodB SubA1 1,3-Diketone + Hydrazine MethodA->SubA1 SubB1 Pre-formed NH-Pyrazole MethodB->SubB1 SubA2 Regio-Control Strategy: Use Enaminones or Fluorinated Solvents SubA1->SubA2 Problem: Isomer Mixture Result Regiopure Pyrazole Scaffold SubA2->Result High Selectivity SubB2 Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) SubB1->SubB2 Room Temp / Air SubB2->Result N-Arylation

Figure 1: Decision tree for pyrazole synthesis. Path B (Chan-Lam) is preferred for late-stage diversification.

Part 3: Experimental Protocols

The following protocols are designed for reproducibility and high regiochemical fidelity.

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

Best for: Attaching complex aryl groups to a pre-existing pyrazole core under mild conditions.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 0.2 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Atmosphere: Open air (Oxygen balloon optional for speed)

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a stir bar, add the pyrazole substrate (1.0 mmol), aryl boronic acid (1.5 mmol), and

    
     (0.1 mmol, 10 mol%).
    
  • Solvation: Add DCM (5 mL, 0.2 M concentration). Note: If solubility is poor, use MeOH or a DCM/MeOH mixture.

  • Activation: Add Pyridine (2.0 mmol) dropwise. The solution typically turns a deep blue/green (characteristic of Cu(II)-amine species).

  • Reaction: Stir vigorously at room temperature, open to the air (use a drying tube if humidity is high, but

    
     is required to re-oxidize Cu(I) to Cu(II)).
    
  • Monitoring: Monitor by TLC or LC-MS. Reaction time varies from 4 to 24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and copper salts), then saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Protocol B: Regioselective Knorr Synthesis using HFIP

Best for: Constructing the ring with specific substituents when N-alkylation is prone to mixtures.

Concept: The use of Hexafluoroisopropanol (HFIP) as a solvent enhances the electrophilicity of the carbonyls and hydrogen-bonding networks, often favoring the 1,3-isomer significantly over the 1,5-isomer.

Methodology:

  • Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M).

  • Add substituted hydrazine (1.1 equiv).

  • Stir at room temperature for 1-2 hours.

  • Remove HFIP under reduced pressure (rotary evaporator).

  • Recrystallize or purify via chromatography. Yields are typically >90% with regioisomeric ratios often exceeding 10:1.

Part 4: Medicinal Chemistry Case Studies (SAR)

Kinase Inhibition: Pirtobrutinib (Jaypirca)

Approved in 2023 for Mantle Cell Lymphoma, Pirtobrutinib illustrates the evolution of pyrazole chemistry.[7] Unlike first-generation covalent inhibitors (Ibrutinib), Pirtobrutinib is a non-covalent (reversible) BTK inhibitor.

  • Role of Pyrazole: It acts as a scaffold to orient the "tail" into the back pocket of the kinase while maintaining critical H-bonds in the hinge region.

  • SAR Insight: The pyrazole nitrogen lone pair accepts a H-bond from the backbone amide of the kinase hinge residues (e.g., Met477 in BTK).

SAR Logic Visualization

PyrazoleSAR Hinge Kinase Hinge Region (Met/Glu Backbone) Pocket Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Exposed Area (Solubility Tail) PyCore Pyrazole Core (Scaffold) N2 N2 (Acceptor) PyCore->N2 C3 C3-Substituent (Aryl/Heteroaryl) PyCore->C3 N1 N1-Substituent (Tail/Linker) PyCore->N1 N2->Hinge H-Bond (2.8 Å) C3->Pocket Van der Waals N1->Solvent Exits Pocket

Figure 2: Schematic of Pyrazole binding mode in a typical Kinase ATP-pocket. The N2-nitrogen is the critical H-bond acceptor.

Part 5: Future Directions

The field is moving toward


-rich pyrazoles . Traditional flat aromatic pyrazoles are being replaced by pyrazoles substituted with bicyclic alkanes or spirocycles to improve solubility and selectivity. Furthermore, "shapeshifting" molecules that exploit the tautomeric equilibrium to bind to multiple conformations of a target protein are an active area of research.

References

  • Fassihi, A. et al. (2023). "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry.

  • FDA Novel Drug Approvals. (2023/2024). "Pirtobrutinib (Jaypirca) Prescribing Information." U.S. Food and Drug Administration.[1]

  • Qiao, J. X. et al. (2013). "Chan-Lam coupling reactions of pyrazoles." Organic Letters. (Foundational protocol ref).

  • Kumar, R. et al. (2024). "Regioselective Synthesis of N-Aryl Pyrazoles." Journal of Organic Chemistry.

  • BenchChem Technical Series. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis."

Sources

Methodological & Application

Application Note: A Verified Synthesis Protocol for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, a heterocyclic compound of interest for drug discovery and medicinal chemistry. Pyrazole and benzohydrazide moieties are well-established pharmacophores, and their combination into a single molecular scaffold presents a promising avenue for the development of novel therapeutic agents.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a robust and reproducible three-stage synthetic strategy. The protocol begins with the preparation of two key precursors, 4-bromo-1H-pyrazole and methyl 4-(bromomethyl)benzoate. These are subsequently coupled via N-alkylation, followed by hydrazinolysis of the resulting ester to yield the final target compound. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and detailed characterization guidelines to ensure scientific integrity and successful replication.

Introduction: The Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold known for a wide spectrum of pharmacological activities.[2] Similarly, the benzohydrazide functional group is a versatile precursor for various bioactive molecules and is itself associated with a range of biological effects.[1][3] The target molecule, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, strategically combines these two pharmacophores. The bromo-substituent on the pyrazole ring offers a potential vector for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.

This protocol follows a logical and convergent synthetic pathway designed for efficiency and scalability.

Overall Synthetic Workflow

The synthesis is accomplished in three primary stages:

  • Precursor Synthesis: Independent synthesis of the two building blocks: 4-bromo-1H-pyrazole (2) and methyl 4-(bromomethyl)benzoate (4) .

  • Intermediate Coupling: N-alkylation of pyrazole (2) with benzoate (4) to form the key intermediate ester (5) .

  • Final Hydrazinolysis: Conversion of the ester (5) to the target benzohydrazide (6) .

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Coupling cluster_2 Stage 3: Final Product 1H-Pyrazole (1) 1H-Pyrazole (1) 4-bromo-1H-pyrazole (2) 4-bromo-1H-pyrazole (2) 1H-Pyrazole (1)->4-bromo-1H-pyrazole (2)  NBS, H2O p1 4-bromo-1H-pyrazole (2)->p1 Methyl 4-methylbenzoate (3) Methyl 4-methylbenzoate (3) Methyl 4-(bromomethyl)benzoate (4) Methyl 4-(bromomethyl)benzoate (4) Methyl 4-methylbenzoate (3)->Methyl 4-(bromomethyl)benzoate (4)  NBS, BPO, CCl4 Methyl 4-(bromomethyl)benzoate (4)->p1 Intermediate Ester (5) Intermediate Ester (5) Target Hydrazide (6) Target Hydrazide (6) Intermediate Ester (5)->Target Hydrazide (6)  NH2NH2·H2O, EtOH p1->Intermediate Ester (5)  K2CO3, DMF

Figure 1: Overall three-stage synthetic workflow.

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 4-bromo-1H-pyrazole (2)

This procedure details the electrophilic bromination of the pyrazole ring at the C4 position, which is electronically favored for substitution. N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂.[4]

G cluster_reaction Reaction Scheme 1.1 start 1H-Pyrazole (1) end 4-bromo-1H-pyrazole (2) start->end reagents N-Bromosuccinimide (NBS) ────── H₂O, rt, 24h

Caption: Bromination of 1H-pyrazole.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
1H-Pyrazole (1)68.0810.0 g147
N-Bromosuccinimide (NBS)177.9826.1 g147
Deionized Water18.02150 mL-
Ethyl Acetate88.112 x 100 mL-
Sat. aq. Na₂CO₃-As needed-
Sat. aq. NaCl (Brine)-As needed-
Anhydrous Na₂SO₄142.04As needed-

Step-by-Step Protocol

  • Reaction Setup: Suspend 1H-pyrazole (10.0 g, 147 mmol) in deionized water (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: At room temperature, add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension in a single portion. Causality Note: The reaction is typically exothermic, but the large volume of water acts as a heat sink. The immediate formation of a milky white precipitate indicates the start of the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Workup - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[4]

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution to remove any unreacted NBS and acidic byproducts, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary, to yield 4-bromo-1H-pyrazole as a solid. The expected melting point is 93-96 °C.

Protocol 1.2: Synthesis of Methyl 4-(bromomethyl)benzoate (4)

This protocol describes a free-radical bromination of the benzylic methyl group of methyl 4-methylbenzoate.[5][6] The reaction is initiated by benzoyl peroxide (BPO), which thermally decomposes to form radicals that abstract a hydrogen from the benzylic position, followed by reaction with NBS.

G cluster_reaction Reaction Scheme 1.2 start Methyl 4-methylbenzoate (3) end Methyl 4-(bromomethyl)benzoate (4) start->end reagents NBS, BPO (cat.) ────── CCl₄, Reflux, 4h

Caption: Free-radical bromination.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mol)
Methyl 4-methylbenzoate (3)150.1720.0 g0.133
N-Bromosuccinimide (NBS)177.9823.9 g0.133
Benzoyl Peroxide (BPO)242.230.41 g0.0017
Carbon Tetrachloride (CCl₄)153.82100 mL-
Sat. aq. NaHCO₃-As needed-
Anhydrous Na₂SO₄142.04As needed-

Step-by-Step Protocol

  • Safety First: This reaction uses carbon tetrachloride, a toxic and environmentally hazardous solvent. All operations must be performed in a certified chemical fume hood. Consider alternative solvents like chlorobenzene if possible.[7] BPO is a potentially explosive solid and should be handled with care.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 4-methylbenzoate (20.0 g, 0.133 mol), N-bromosuccinimide (23.9 g, 0.133 mol), and benzoyl peroxide (0.41 g, 1.7 mmol) in carbon tetrachloride (100 mL).[6]

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-7 hours. The reaction can be accelerated by irradiation with a light source (e.g., an IR lamp), which promotes radical formation.[6] Causality Note: During the reaction, the dense succinimide byproduct will precipitate out of the CCl₄ solution.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated succinimide.

  • Washing and Drying: Wash the filtrate with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude product, methyl 4-(bromomethyl)benzoate, can be purified by recrystallization from acetone or by silica gel column chromatography to yield a solid.[5][6] This compound is a lachrymator and should be handled with care.[6]

Part 2: Synthesis of Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (5)

This step involves the N-alkylation of the 4-bromopyrazole ring. The pyrazole nitrogen is deprotonated by a mild base, potassium carbonate, to form a nucleophilic pyrazolide anion, which then displaces the bromide from methyl 4-(bromomethyl)benzoate in an Sₙ2 reaction.

G cluster_reaction Reaction Scheme 2.1 start 4-bromo-1H-pyrazole (2) + Methyl 4-(bromomethyl)benzoate (4) end Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (5) start->end reagents K₂CO₃ ────── DMF, 60 °C

Caption: N-alkylation of pyrazole.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
4-bromo-1H-pyrazole (2)146.9710.01.47 g
Methyl 4-(bromomethyl)benzoate (4)229.0510.02.29 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
N,N-Dimethylformamide (DMF)73.09-50 mL

Step-by-Step Protocol

  • Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol) in dry DMF (50 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.07 g, 15.0 mmol). Causality Note: K₂CO₃ is a solid base, and using a polar aprotic solvent like DMF facilitates the reaction. An excess of the base ensures complete deprotonation of the pyrazole.

  • Reagent Addition: Add a solution of methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol) in a small amount of DMF dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (approx. 200 mL). This will precipitate the product and dissolve the inorganic salts.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and salts.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography (Eluent: gradient of Ethyl Acetate in Hexane) to yield the pure intermediate ester (5) .

Part 3: Synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (6)

The final step is the conversion of the methyl ester to the corresponding benzohydrazide via nucleophilic acyl substitution. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8][9]

G cluster_reaction Reaction Scheme 3.1 start Intermediate Ester (5) end Target Hydrazide (6) start->end reagents Hydrazine Hydrate (NH₂NH₂·H₂O) ────── Ethanol, Reflux

Caption: Hydrazinolysis of the ester.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Intermediate Ester (5)295.125.01.48 g
Hydrazine Hydrate (~64% N₂H₄)50.0625.0~1.25 mL
Ethanol (95%)46.07-40 mL

Step-by-Step Protocol

  • Safety Warning: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate personal protective equipment.

  • Reaction Setup: Dissolve the intermediate ester (5) (1.48 g, 5.0 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add an excess of hydrazine hydrate (approx. 5 equivalents, 1.25 mL) to the solution.[8] Causality Note: A large excess of hydrazine is used to drive the reaction to completion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester spot disappears.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine. Dry the solid under vacuum to obtain the final product, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (6) . If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with cold water or recrystallized.

Part 4: Characterization of Final Product (6)

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

Expected Spectroscopic Data

TechniqueFunctional GroupExpected Characteristics
¹H NMR Pyrazole H-3, H-5Two singlets, typically in the range of δ 7.5-8.0 ppm.
Benzene RingTwo doublets (AA'BB' system), δ 7.3-7.9 ppm.
Methylene (-CH₂-)A singlet around δ 5.3-5.5 ppm.
Hydrazide (-NH, -NH₂)Broad singlets, exchangeable with D₂O, typically δ 4.5 (-NH₂) and δ 9.5 (-CONH) ppm.[10][11]
¹³C NMR Carbonyl (C=O)Signal in the range of δ 165-170 ppm.[10]
Pyrazole & Benzene CSignals in the aromatic region δ 110-150 ppm.
Methylene (-CH₂-)Signal around δ 50-55 ppm.
FTIR N-H StretchingTwo bands for -NH₂ and one for -NH, typically 3200-3400 cm⁻¹.[1][10]
C=O StretchingStrong absorption band around 1630-1660 cm⁻¹ (Amide I).[1][3]
C=N StretchingAbsorption in the 1570-1600 cm⁻¹ range.
Mass Spec. Molecular Ion (M⁺)A pair of peaks [M]⁺ and [M+2]⁺ with approximately 1:1 intensity ratio, characteristic of a single bromine atom. Expected m/z for C₁₁H₁₁BrN₄O.

References

  • AIP Publishing. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Available from: [Link]

  • Research Solutions Pages. The mass spectra of some pyrazole compounds. Available from: [Link]

  • Acta Crystallographica Section E. (2007). Methyl 4-(bromomethyl)benzoate. Available from: [Link]

  • Journal of Chemical Society of Pakistan. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

  • Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available from: [Link]

  • Journal of Applicable Chemistry. (2014). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Available from: [Link]

  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available from: [Link]

  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Arabian Journal of Chemistry. (2022). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Available from: [Link]

  • SciELO México. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]

  • EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Available from: [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). (2014). Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C. Available from: [Link]

  • PMC. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and.... Available from: [Link]

  • YouTube. (2017). synthesis of benzhydrazide from methyl benzoate. (An UG Lab Exp.). Available from: [Link]

  • Berkala Ilmiah Kimia Farmasi. (2019). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Available from: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • Organic Syntheses. (2007). 4-CHLOROBENZALDEHYDE METHYLHYDRAZONE. Available from: [Link]

  • ResearchGate. (2019). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • ResearchGate. (2020). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Available from: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • Amanote Research. (E)-Substituted-N-((1,3-Diphenyl-1h-Pyrazol-4-Yl)methylene)benzeneamine: Synthesis, Characterization, Antibacterial, and MTT Assessment. Available from: [Link]

  • American Research Journals. (2017). Synthesis of some 4-oxobenzotriazolo Hydrazones. Available from: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Available from: [Link]

  • Nepal Journals Online. (2023). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)ethylidene)aniline Schiff Base. Available from: [Link]

  • PubChem. methyl 4-({2-[(5-hydroxy-1H-pyrazol-3-yl)acetyl]hydrazinylidene}methyl)benzoate. Available from: [Link]

Sources

Conditions for Schiff base formation using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Conditions for Schiff Base Formation using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Executive Summary

This guide details the synthetic protocols and optimization parameters for generating Schiff bases (hydrazones) derived from 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide . This specific scaffold combines a bioactive pyrazole moiety with a benzohydrazide linker, a pharmacophore widely recognized in drug discovery for its antimicrobial, anticancer (specifically EGFR kinase inhibition), and antitubercular properties. The protocol emphasizes acid-catalyzed condensation, solvent selection, and purification strategies to ensure high yield and purity suitable for biological screening.

Chemical Context & Mechanism

The formation of the Schiff base involves the condensation of the terminal amino group (–NH₂ ) of the hydrazide with the carbonyl carbon of an aldehyde or ketone.[1] Unlike simple amines, the nitrogen in the hydrazide is less nucleophilic due to the adjacent electron-withdrawing carbonyl group. Therefore, acid catalysis is critical to activate the electrophile (aldehyde/ketone).

Mechanistic Pathway
  • Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer facilitates the elimination of a water molecule, establishing the C=N (imine/hydrazone) double bond.

Critical Reaction Parameters

To achieve optimal conversion, the following variables must be controlled. Data below is synthesized from standard protocols for N-substituted pyrazole benzohydrazides.

Table 1: Solvent & Catalyst Optimization Matrix
ParameterConditionSuitabilityNotes
Solvent Ethanol (Abs.) Ideal Green solvent; product often precipitates upon cooling, simplifying purification.
MethanolGoodHigher solubility for polar aldehydes; may require water addition to precipitate product.
DMF/DMSOSpecificUse only for highly insoluble aldehydes. High boiling point makes removal difficult.
Catalyst Glacial Acetic Acid Preferred Mild acidity avoids hydrolysis of the hydrazide linkage while sufficiently activating the aldehyde.
HCl (conc.)CautionStrong acid may hydrolyze the amide bond or cause salt formation. Use only if acetic acid fails.
No CatalystPoorReaction is significantly slower; equilibrium may not favor product.
Stoichiometry 1:1 (Hydrazide:Aldehyde)StandardUse slight excess (1.1 eq) of the cheaper reagent (usually aldehyde) to drive completion.

Detailed Experimental Protocols

Phase A: Synthesis of the Precursor Hydrazide

Note: If the hydrazide is not commercially available, it is synthesized via the following route.

  • Alkylation: React methyl 4-(bromomethyl)benzoate with 4-bromo-1H-pyrazole using K₂CO₃ in acetone (Reflux, 6-8h) to form the intermediate ester.

  • Hydrazinolysis: Treat the ester with hydrazine hydrate (80%) in ethanol (Reflux, 4-6h).

  • Isolation: Cool to precipitate the solid hydrazide. Filter, wash with cold ethanol, and dry.

Phase B: General Protocol for Schiff Base Formation

Reagents:

  • 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 mmol)

  • Absolute Ethanol (15-20 mL)

  • Glacial Acetic Acid (3-5 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the hydrazide in 15 mL of absolute ethanol. Slight warming may be required.[2]

  • Addition: Add 1.0-1.1 mmol of the appropriate aldehyde to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol reflux) for 3 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base typically crystallizes out as a solid.

    • Note: If no precipitate forms, concentrate the solvent to half volume or add ice-cold water dropwise.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the cake with 2x 5 mL cold ethanol, followed by 2x 5 mL diethyl ether (to remove unreacted aldehyde).

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Visualization of Workflow & Mechanism

Figure 1: Synthesis Workflow

SynthesisWorkflow Start Methyl 4-(bromomethyl)benzoate + 4-Bromo-1H-pyrazole Step1 Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrazinolysis (N2H4.H2O, EtOH) Inter->Step2 Hydrazide Target Hydrazide (Nucleophile) Step2->Hydrazide Reaction Condensation (EtOH, AcOH, Reflux) Hydrazide->Reaction Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Reaction Product Schiff Base (Hydrazone) Reaction->Product

Caption: Step-wise synthetic route from commercial precursors to the final bioactive Schiff base.

Figure 2: Acid-Catalyzed Mechanism

Mechanism Step1 1. Protonation Acid activates carbonyl oxygen Step2 2. Nucleophilic Attack Hydrazide -NH2 attacks Carbonyl-C Step1->Step2 + Hydrazide Step3 3. Proton Transfer Formation of Carbinolamine Step2->Step3 Step4 4. Dehydration Elimination of H2O -> C=N Bond Step3->Step4 - H2O

Caption: Mechanistic steps of acid-catalyzed hydrazone formation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in hot ethanol.Cool to 0°C; add cold water dropwise until turbidity appears.
Low Yield Incomplete reaction or equilibrium issues.Increase reflux time; add molecular sieves to trap water (shift equilibrium).
Impurity (TLC) Unreacted aldehyde remaining.Wash crude solid with Diethyl Ether or Hexane (aldehyde is soluble, product is not).
Cyclization Formation of 1,3,4-oxadiazole.[3]Avoid strong acids (HCl) or excessive heating. Ensure temperature <100°C.

References

  • Synthesis of Pyrazole-Benzohydrazides

    • Title: Synthesis of 4-(1H-Azol-1-ylmethyl)
    • Source: ResearchG
    • URL:

  • General Hydrazone Protocols

    • Title: Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.[3][4]

    • Source: International Journal of Applied Research (2015).
    • URL:

  • Mechanistic Insights

    • Title: Mechanistic explanation of the form
    • Source: ResearchG
    • URL:

  • Biological Relevance (EGFR Inhibitors)

    • Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Deriv
    • Source: Molecules (NIH/PMC).
    • URL:

Sources

Application Notes and Protocols: Leveraging 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in oncogenesis, making them high-value therapeutic targets. The discovery of novel kinase inhibitor scaffolds that offer both potency and selectivity is a critical endeavor. This document outlines the rationale and experimental workflows for evaluating 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide as a promising, yet underexplored, kinase inhibitor scaffold.

This compound uniquely combines two "privileged" structural motifs known for their roles in kinase inhibition: the pyrazole ring and the benzohydrazide core. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, prized for its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] Similarly, hydrazide and hydrazone derivatives have been successfully developed as inhibitors of various kinases, including GSK-3β, PI3K, and receptor tyrosine kinases, demonstrating their utility in engaging kinase targets.[3][4][5][6]

The strategic fusion of these two motifs in 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide presents a compelling starting point for a fragment-based or lead discovery campaign. The bromo-substitution on the pyrazole ring offers a handle for further chemical modification to enhance potency and selectivity, while the benzohydrazide moiety provides additional points for interaction within the kinase active site. These application notes provide a comprehensive guide for researchers to systematically characterize the inhibitory potential of this scaffold, from initial biochemical screening to cellular target validation.

Part 1: Initial Characterization and In Vitro Kinase Profiling

The first critical step is to determine if the compound exhibits inhibitory activity against a panel of kinases and to quantify the potency of this inhibition. A broad kinase screen is recommended to identify initial hits, followed by dose-response studies to determine the IC50 values for the most promising targets.

Experimental Rationale

Biochemical kinase assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of a purified kinase enzyme.[7] These assays typically measure the transfer of a phosphate group from ATP to a substrate. By performing these assays, we can:

  • Identify Primary Targets: A broad kinase panel screen will reveal which kinases are most sensitive to inhibition by the compound.

  • Quantify Potency: Determining the IC50 (half-maximal inhibitory concentration) value provides a quantitative measure of the compound's potency against a specific kinase.

  • Assess Selectivity: Comparing IC50 values across a range of kinases allows for an initial assessment of the compound's selectivity profile.

Workflow for In Vitro Kinase Profiling

G cluster_0 Preparation cluster_1 Primary Screen cluster_2 Secondary Assay Compound Synthesize/Acquire Compound Solubilize Solubilize in DMSO Compound->Solubilize KinasePanel Broad Kinase Panel Screen (e.g., 200+ kinases) Solubilize->KinasePanel DataAnalysis1 Analyze % Inhibition Data KinasePanel->DataAnalysis1 DoseResponse IC50 Determination for Hits (10-point dose response) DataAnalysis1->DoseResponse Select Hits (>50% inhibition) DataAnalysis2 Calculate IC50 Values DoseResponse->DataAnalysis2 Final_Report Final_Report DataAnalysis2->Final_Report Report Potency & Selectivity

Caption: Workflow for in vitro kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay for measuring kinase activity and its inhibition. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (solubilized in 100% DMSO)

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is used.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. Add 2 µL to each well.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • For single-point screens, calculate the percent inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Description Example Value
Primary Screen Concentration Single concentration used for initial kinase panel screening.10 µM
Dose-Response Range Range of concentrations for IC50 determination.0.1 nM to 10 µM
DMSO Final Concentration Should be kept constant across all wells.≤ 1%
ATP Concentration Ideally at or near the Km for the specific kinase.10 µM

Part 2: Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can inhibit the target kinase within a cellular environment is a crucial next step. This validates that the compound is cell-permeable and can engage its target in a more physiologically relevant context. Western blotting for phosphorylated proteins is a gold-standard method for this purpose.[9][10][11]

Experimental Rationale

Kinase inhibitors function by preventing the phosphorylation of their downstream substrates. By treating cells with the inhibitor and then measuring the phosphorylation status of a known substrate of the target kinase, we can infer target engagement. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor indicates successful target inhibition in the cell.

  • Confirm Cell Permeability: Observing an effect on intracellular phosphorylation demonstrates that the compound can cross the cell membrane.

  • Validate Target Engagement: A reduction in the phosphorylation of a specific downstream substrate provides strong evidence that the compound is hitting its intended target.

  • Determine Cellular Potency (EC50): A dose-response study in cells allows for the determination of the EC50 (half-maximal effective concentration), which is the concentration of the inhibitor that produces 50% of its maximal effect in a cellular context.

Workflow for Cellular Target Validation

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Detection CellCulture Culture Appropriate Cell Line Treatment Treat with Compound (Dose-response & Time-course) CellCulture->Treatment Lysis Lyse Cells with Phosphatase Inhibitors Treatment->Lysis WB Western Blot Analysis Lysis->WB Antibodies Probe with Phospho-specific and Total Protein Antibodies WB->Antibodies Imaging Detect and Quantify Bands Antibodies->Imaging Data_Analysis Data_Analysis Imaging->Data_Analysis Normalize Phospho/Total Ratio

Caption: Workflow for Western blot-based cellular target validation.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps for assessing the phosphorylation status of a target kinase's substrate in cells treated with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide.

Materials:

  • Cancer cell line expressing the target kinase of interest.

  • Cell culture medium and supplements.

  • 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10][11][12]

  • Primary antibodies (phospho-specific and total protein for the substrate of interest).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[9][10]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the antibody for the total protein to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized data to determine the cellular EC50.

Parameter Recommendation Rationale
Lysis Buffer Supplement with protease and phosphatase inhibitors.To preserve the phosphorylation state of proteins.[10][13]
Blocking Agent 5% Bovine Serum Albumin (BSA) in TBST.Milk contains casein, a phosphoprotein that can cause high background.[11][12]
Controls Untreated and vehicle (DMSO) treated cells.To establish baseline phosphorylation and control for solvent effects.
Loading Control Total protein of the target of interest or a housekeeping protein.To normalize for differences in protein loading.

Part 3: Assessing Downstream Cellular Phenotypes

Ultimately, an effective kinase inhibitor should elicit a specific biological response, such as inhibiting cell proliferation or inducing apoptosis.

Experimental Rationale

Many kinases targeted in cancer are involved in cell cycle progression and survival pathways. Therefore, inhibiting these kinases is expected to reduce cell viability.

  • Phenotypic Confirmation: Demonstrates that target inhibition translates into a desired anti-cancer effect.

  • Therapeutic Potential: Provides an early indication of the compound's potential as a therapeutic agent.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest.

  • 96-well clear or opaque-walled plates.

  • Compound stock solution.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay:

    • For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and read the absorbance.

    • For CellTiter-Glo®: Add the reagent to the wells, incubate, and read the luminescence.

  • Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a systematic and robust framework for its initial characterization. Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity by modifying the pyrazole and benzohydrazide moieties.

  • In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.

By following these guidelines, researchers can effectively unlock the therapeutic potential of this novel chemical scaffold.

References

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • Phosphoproteins by Western Blot. Stratech. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Publishing. [Link]

  • Hydrazide-Hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In Silico ADME and Molecular Docking Studies | Request PDF. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. Research journals. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... PMC. [Link]

Sources

Application Note: Synthesis and Characterization of Bioactive Pyrazole-Benzohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Pyrazole-Benzohydrazide Metal Complexes Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract & Strategic Rationale

The hybridization of pharmacophores is a dominant strategy in modern medicinal inorganic chemistry. This Application Note details the synthesis of pyrazole-benzohydrazide Schiff base ligands and their subsequent coordination to transition metals (Cu(II), Ni(II), Co(II), Zn(II)).

The rationale lies in the synergy between the pyrazole ring (known for antiviral/anti-inflammatory activity) and the benzohydrazide moiety (a versatile ONO/NNO donor system). Upon metal complexation, these ligands typically undergo keto-enol tautomerism, coordinating via the enolate oxygen, azomethine nitrogen, and pyrazole nitrogen. This "chelation effect" significantly enhances lipophilicity, facilitating passive diffusion across lipid bilayers—a critical factor for intracellular drug delivery and DNA intercalation.

Experimental Workflow Overview

The synthesis follows a convergent three-phase protocol. The critical control points (CCPs) are the Vilsmeier-Haack formylation and the pH-dependent enolization during metal complexation.

SynthesisWorkflow Start Start: Acetophenone Derivatives Hydrazone Intermediate: Phenylhydrazone Start->Hydrazone Condensation Hydrazine Reagent: Phenylhydrazine Hydrazine->Hydrazone Aldehyde Precursor 1: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Hydrazone->Aldehyde Formylation (VH) VH_Reagent Vilsmeier-Haack (POCl3/DMF) VH_Reagent->Aldehyde Condensation Schiff Base Condensation (EtOH + CH3COOH, Reflux) Aldehyde->Condensation Benzohydrazide Precursor 2: Benzohydrazide Benzohydrazide->Condensation Ligand Ligand (HL) (Yellow/Orange Solid) Condensation->Ligand Crystallization Complexation Metal Complexation (Reflux 4-6h) Ligand->Complexation MetalSalt Metal Salt (MX2) (Acetate or Chloride) MetalSalt->Complexation FinalProduct Final Metal Complex [M(L)X] or [M(L)2] Complexation->FinalProduct Precipitation & Washing

Figure 1: Convergent synthetic pathway for pyrazole-benzohydrazide metal complexes.

Phase 1: Ligand Synthesis Protocols

Precursor Synthesis: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction . The double formylation of the hydrazone intermediate is the key mechanistic driver.

Reagents:

  • Acetophenone derivative (10 mmol)

  • Phenylhydrazine (10 mmol)

  • 
     (30 mmol)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Hydrazone Formation: Reflux acetophenone and phenylhydrazine in ethanol (20 mL) with catalytic glacial acetic acid for 1 hour. Cool and filter the solid hydrazone.[1]

  • Vilsmeier-Haack Formylation:

    • Place the dried hydrazone (10 mmol) in a round-bottom flask.

    • Add DMF (10 mL) and cool to 0–5°C in an ice bath.

    • Critical Step: Dropwise add

      
       (30 mmol) with vigorous stirring. Caution:  Exothermic reaction.
      
  • Heating: After addition, heat the mixture at 60–70°C for 3–4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize to pH 7–8 using saturated

    
     solution.
    
  • Isolation: A yellow precipitate (the aldehyde) will form. Filter, wash with water, and recrystallize from ethanol.

Ligand Formation (Schiff Base Condensation)

The condensation of the aldehyde carbonyl with the primary amine of the hydrazide requires acid catalysis to protonate the carbonyl oxygen, making it more electrophilic.

Reagents:

  • Synthesized Pyrazole-4-carbaldehyde (5 mmol)[2]

  • Benzohydrazide (5 mmol)[2]

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Protocol:

  • Dissolve the aldehyde and benzohydrazide in absolute ethanol.

  • Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat at reflux temperature (78°C) for 3–5 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Precipitation: Cool the mixture to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and cool overnight.

  • Purification: Filter the solid product, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.

Phase 2: Metallation Protocol

The coordination geometry depends heavily on the metal salt used. Acetate salts (


) are preferred as the acetate ion acts as a weak base, facilitating the deprotonation of the hydrazide enol form, promoting the formation of neutral, stable complexes.

Reagents:

  • Ligand (HL) (1 mmol)

  • Metal Salt (

    
    , 
    
    
    
    , etc.) (0.5 mmol for 1:2 complex or 1 mmol for 1:1)
  • Solvent: Methanol or Ethanol (25 mL)

Protocol:

  • Ligand Solution: Dissolve the Ligand (1 mmol) in hot ethanol (20 mL). Ensure complete dissolution.

  • Metal Addition: Dissolve the metal salt in ethanol (10 mL) and add it dropwise to the hot ligand solution.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Observation: A distinct color change (e.g., Green

      
       Dark Brown for Cu) indicates complexation due to Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions.
      
  • Isolation: The complex typically precipitates upon cooling. Filter and wash thoroughly with hot ethanol (to remove unreacted ligand) and ether.

  • Drying: Dry at 80°C to remove lattice water.

Characterization & Validation Framework

To ensure scientific integrity, the following data must be gathered to validate the structure.

Spectroscopic Validation Table
TechniqueFeatureLigand (HL) ObservationMetal Complex ObservationInterpretation
IR Spectroscopy

Sharp band @ 3200-3300

DisappearsDeprotonation and coordination via enolic oxygen.
IR Spectroscopy

Strong band @ 1650-1670

Disappears or shifts significantlyEnolization of the amide carbonyl (

).
IR Spectroscopy

Band @ 1600-1620

Shifts to lower freq (

)
Coordination of azomethine nitrogen to metal.
IR Spectroscopy M-O / M-NAbsentNew bands @ 400-550

Formation of Metal-Ligand bonds.
1H NMR

Proton
Singlet @ 10-12 ppmDisappearsConfirms deprotonation upon complexation.
UV-Vis d-d bandsAbsentPresent in visible regionGeometry indication (e.g., Tetrahedral vs Octahedral).
Structural Visualization (Coordination Mode)

The ligand typically acts as a tridentate ONO donor.[3]

Figure 2: Proposed tridentate coordination mode (ONO or NNO) of the deprotonated ligand.

Biological Application Context

These complexes are not merely structural curiosities; they are designed for bioactivity.

  • DNA Binding: The planar aromatic rings of the pyrazole and benzohydrazide facilitate intercalation between DNA base pairs. This can be quantified using UV-Vis titration (monitoring hypochromism) or Viscosity measurements.

  • Cytotoxicity: The metal complexes often exhibit lower

    
     values than the free ligands against cancer cell lines (e.g., HeLa, MCF-7). This is attributed to Overtone’s Concept  and Tweedy’s Chelation Theory : Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing the complex to penetrate the lipid membrane of the cell more effectively.
    

References

  • Nasrullah, M. et al. (2013). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Journal of the Chemical Society of Pakistan. 2

  • Al-Harbi, S. et al. (2013). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies. 1

  • Kumar, R. et al. (2020). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances. 4

  • Siddiqi, K.S. et al. (2010). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Journal of Enzyme Inhibition and Medicinal Chemistry. 5

  • Marchetti, F. et al. (2015). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study. University of Camerino. 6

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for determining the optimal recrystallization solvent for the purification of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide. The document outlines the theoretical principles of solvent selection, a systematic approach to solvent screening, and step-by-step recrystallization procedures. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a robust methodology for obtaining high-purity crystalline materials.

Introduction: The Critical Role of Purification in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy profile. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[1][2] The process relies on the differential solubility of a compound and its impurities in a given solvent system. For 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, a molecule possessing both a pyrazole and a benzohydrazide moiety, selecting an appropriate recrystallization solvent is paramount to achieving the desired purity and crystalline form. This guide provides a systematic and scientifically-grounded approach to this critical step.

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3]

  • Low Solvation Power at Lower Temperatures: The compound should have limited solubility in the solvent at room temperature or below to ensure maximum recovery of the purified crystals upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

The principle of "like dissolves like" is a fundamental guide. Given the structure of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, which contains polar functional groups (hydrazide, pyrazole) and a less polar aromatic backbone, a solvent of intermediate polarity or a mixture of solvents is likely to be effective. Pyrazole and its derivatives are often soluble in organic solvents like ethanol, methanol, and acetone.[3] Similarly, benzohydrazide derivatives have been successfully recrystallized from ethanol.[4][5][6]

Experimental Protocol: Systematic Solvent Screening

This protocol details a systematic approach to identify a suitable recrystallization solvent for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide.

Materials and Equipment
  • Crude 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Hot plate with magnetic stirring capabilities

  • Vortex mixer

  • Thermometer

  • Pasteur pipettes

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Solvent Selection for Screening

A range of solvents with varying polarities should be tested. The following table provides a suggested list of solvents to screen.

Solvent Class Boiling Point (°C) Polarity Index
HeptaneNonpolar980.1
TolueneNonpolar1112.4
DichloromethanePolar Aprotic403.1
Ethyl AcetatePolar Aprotic774.4
AcetonePolar Aprotic565.1
IsopropanolPolar Protic823.9
EthanolPolar Protic784.3
MethanolPolar Protic655.1
WaterPolar Protic10010.2
Solvent Screening Workflow

The following workflow is designed to efficiently screen potential solvents.

SolventScreeningWorkflow start Start: Crude Compound add_solvent Add ~0.5 mL of a single solvent to ~20 mg of compound start->add_solvent vortex_rt Vortex at Room Temperature add_solvent->vortex_rt observe_rt Observe Solubility vortex_rt->observe_rt soluble_rt Soluble at RT (Unsuitable) observe_rt->soluble_rt Yes insoluble_rt Insoluble or Sparingly Soluble at RT (Potential Candidate) observe_rt->insoluble_rt No end End: Identify Optimal Solvent soluble_rt->end heat Heat to Boiling with Stirring insoluble_rt->heat observe_hot Observe Solubility heat->observe_hot insoluble_hot Insoluble when Hot (Unsuitable) observe_hot->insoluble_hot No soluble_hot Soluble when Hot (Good Candidate) observe_hot->soluble_hot Yes insoluble_hot->end cool Cool to Room Temperature, then in an Ice Bath soluble_hot->cool observe_crystals Observe Crystal Formation cool->observe_crystals no_crystals No Crystals Form (Too Soluble) observe_crystals->no_crystals No crystals_form Crystals Form (Excellent Candidate) observe_crystals->crystals_form Yes no_crystals->end crystals_form->end

Caption: Workflow for single-solvent screening.

Procedure for Solvent Screening
  • Place approximately 20 mg of crude 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide into a small test tube.

  • Add a single solvent from the screening list dropwise (starting with ~0.5 mL) at room temperature.

  • Vortex the mixture to assess solubility.

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture with stirring to the boiling point of the solvent.

  • Add more solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent used.

    • If the compound does not dissolve even in a large volume of hot solvent, it is not a suitable solvent.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for all solvents on the screening list.

Screening for a Two-Solvent System (Anti-solvent Crystallization)

If a single suitable solvent is not identified, a two-solvent system can be highly effective.[3][7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

TwoSolventSystem start Start: Crude Compound dissolve_good Dissolve compound in a minimal amount of a 'good' solvent at RT start->dissolve_good add_antisolvent Add 'poor' anti-solvent dropwise until persistent turbidity is observed dissolve_good->add_antisolvent redissolve Add a few drops of 'good' solvent to redissolve the precipitate add_antisolvent->redissolve cool Allow to cool slowly redissolve->cool crystals_form Crystals Form cool->crystals_form end End: Isolate Crystals crystals_form->end

Caption: Workflow for anti-solvent crystallization.

Detailed Recrystallization Protocol

Once an optimal solvent or solvent system is identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a magnetic stir bar. Heat the mixture to boiling while stirring to dissolve the compound completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.[3] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. Alternatively, the solvent may be too good at dissolving the compound, and an anti-solvent may be necessary.

  • Low Recovery: This may be due to using too much solvent or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution.

Conclusion

The purification of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide by recrystallization is a critical step in its preparation. By following a systematic approach to solvent screening, researchers can identify an optimal solvent or solvent system to achieve high purity and yield. The protocols outlined in this guide provide a robust framework for this process, ensuring the quality of the final compound for downstream applications in drug discovery and development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazole. Retrieved from [Link]

  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]

  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]

Sources

Application Note: Chromatographic Separation of Pyrazole Benzohydrazide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization of Thin Layer Chromatography (TLC) mobile phases specifically for pyrazole benzohydrazide intermediates. These molecules possess a challenging duality: the lipophilic aromatic rings and the highly polar, basic nitrogen-rich heterocyclic core. This guide provides a logic-driven protocol to overcome common issues such as "tailing" (streaking) and poor resolution, ensuring high-purity isolation essential for downstream drug development.

Introduction: The Chemical Challenge

Pyrazole benzohydrazides are critical scaffolds in medicinal chemistry, often exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, their purification presents a distinct chromatographic challenge:

  • Basicity: The pyrazole ring and the hydrazide nitrogen atoms are Lewis bases. They interact strongly with the acidic silanol groups (

    
    ) on standard silica gel plates.
    
  • Hydrogen Bonding: The amide-like benzohydrazide moiety acts as both a hydrogen bond donor and acceptor, leading to strong adsorption.

  • Tautomerism: Pyrazoles can exist in tautomeric forms, potentially causing spot broadening if the mobile phase does not stabilize a single form.

These factors often result in tailing (comet-like spots) or irreversible adsorption at the baseline, making accurate


 determination and column scale-up difficult.[1]

Methodology: Mobile Phase Engineering

To achieve a target Retention Factor (


) between 0.2 and 0.5 , we employ a biphasic screening strategy. We move from non-polar systems to polar systems, introducing "modifiers" only when peak shape degrades.[1]
The Solvent Polarity Spectrum

Do not rely on a single "magic ratio." Instead, use the Eluotropic Decision Tree (see Diagram 1 below).

  • System A (Non-Polar/Moderate): n-Hexane / Ethyl Acetate (EtOAc).[1]

    • Best for: Less polar pyrazoles with lipophilic substituents (e.g., phenyl rings).[1]

    • Starting Point: 7:3 (

      
      ).
      
  • System B (Polar/Protic): Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Best for: Highly polar benzohydrazide intermediates or products with free amines/hydroxyls.

    • Starting Point: 95:5 (

      
      ).
      
The "Anti-Tailing" Modifier

If the compound streaks (tails) due to interaction with acidic silica, a basic modifier is mandatory .

  • The Fix: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Concentration: 0.1% to 1.0% of the total volume.

  • Mechanism: The base competes for the acidic silanol sites on the silica, effectively "capping" them and allowing the pyrazole to elute as a tight band.

Visualization & Logic Flows

Diagram 1: Mobile Phase Decision Tree

This logic gate ensures you select the correct solvent system based on initial TLC results.

MobilePhaseLogic Start Start: Crude Pyrazole Sample Screen1 Screen 1: Hexane/EtOAc (7:3) Start->Screen1 CheckRf Check Rf Value Screen1->CheckRf Good Rf = 0.2 - 0.5 (Ideal for Column) CheckRf->Good Target Met TooLow Rf < 0.2 (Too Polar) CheckRf->TooLow Stuck at Baseline TooHigh Rf > 0.7 (Too Non-Polar) CheckRf->TooHigh Moves to Front Tailing Is Spot Tailing? Good->Tailing SwitchPolar Switch to DCM/MeOH (Start 95:5) TooLow->SwitchPolar ReducePolar Increase Hexane Ratio (e.g., 9:1) TooHigh->ReducePolar AddBase Add 0.5% TEA to Mobile Phase Tailing->AddBase Yes (Streaking) Proceed to Purification Proceed to Purification Tailing->Proceed to Purification No (Round Spot) SwitchPolar->Tailing

Caption: Logic flow for selecting and optimizing the mobile phase based on Rf and spot morphology.

Experimental Protocol: TLC Screening

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Stationary Phase: Silica Gel

    
     aluminum or glass-backed plates.[3]
    
  • Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine.[1]

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve ~5 mg of the crude pyrazole benzohydrazide in 1 mL of DCM or MeOH.

    • Critical: The solution must be dilute. Overloading causes artificial tailing.

  • Plate Spotting:

    • Draw a pencil line 1.0 cm from the bottom.[4][5]

    • Spot the starting material (SM), the reaction mixture (RM), and a co-spot (SM+RM).

    • Keep spot diameter < 2 mm.

  • Development (The Screen):

    • Prepare Solvent System A (Hexane:EtOAc 7:3).

    • Elute the plate.

    • Analyze:

      • If

        
        : The compound is too polar.[5] Switch to System B  (DCM:MeOH 95:5).
        
      • If

        
        : The compound is too non-polar. Adjust System A  to 9:1.
        
      • If Tailing occurs: Add 1 drop of Triethylamine per 10 mL of solvent.

  • Visualization:

    • Observe under UV (254 nm).[6] Pyrazole rings are UV active.

    • Validation: Dip in Iodine on silica. Benzohydrazides often stain brown/yellow.

Quantitative Data: Common Solvent Ratios

The following table summarizes effective mobile phases for pyrazole derivatives based on literature and empirical data.

Compound ClassPolarityRecommended Mobile PhaseModifier Required?Target Rf
N-Alkylated Pyrazoles LowHexane / EtOAc (8:2 to 7:[1]3)No0.3 - 0.4
Pyrazole Esters ModerateHexane / EtOAc (6:[1]4)Rare0.35
Benzohydrazides HighDCM / MeOH (95:5 to 90:[1]10)Yes (TEA) 0.25 - 0.35
Amino-Pyrazoles Very HighDCM / MeOH /

(90:9:[1]1)
Yes (Ammonia) 0.3

Troubleshooting Guide

Issue: "The spot is a long streak from the baseline."
  • Cause: Acid-Base interaction between the basic pyrazole nitrogen and silica silanols.

  • Solution: Pre-treat the TLC plate or solvent with base.[6]

    • Protocol: Add 0.5% Triethylamine (TEA) to the developing solvent.

    • Alternative: Use "Neutralized Silica" by running the empty plate in 5% TEA/DCM and drying it before use.

Issue: "The compound stays at the baseline even in 100% EtOAc."
  • Cause: High polarity due to the hydrazide/amide motif.

  • Solution: Switch to the DCM/MeOH system. Start at 5% MeOH. If it still sticks, go to 10% MeOH.

    • Warning: Do not exceed 15% MeOH in DCM for silica columns, as silica begins to dissolve/swell, ruining resolution.[1]

References

  • Practical Science. (2025). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • OpenOChem. (n.d.). TLC Solvent Selection and Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Benzohydrazide Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of benzohydrazide derivatives in organic solvents. Our goal is to equip you with the knowledge to overcome solubility challenges in your experiments, from synthesis and purification to formulation and analysis.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific issues you may encounter with the solubility of your benzohydrazide derivatives and provides step-by-step guidance to resolve them.

Issue 1: My benzohydrazide derivative is poorly soluble in common organic solvents like ethanol and methanol.

Underlying Cause: Benzohydrazide derivatives often possess a combination of a polar hydrazide group and a less polar benzoyl group, which can lead to complex solubility behavior. Intramolecular and intermolecular hydrogen bonding can also contribute to a stable crystal lattice that is difficult to disrupt with certain solvents.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Objective: To identify a suitable solvent or solvent system for your compound.

    • Procedure:

      • Prepare small, known amounts of your benzohydrazide derivative in separate vials.

      • Add a measured volume of a range of solvents with varying polarities (see Table 1 for examples).

      • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[3]

      • Visually inspect for dissolution. For quantitative analysis, carefully filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis).

    • Rationale: A systematic approach ensures you explore a diverse chemical space of solvents, increasing the likelihood of finding one with favorable solute-solvent interactions.[2]

  • Employing Co-solvents:

    • Objective: To enhance solubility by mixing a solvent in which the compound is sparingly soluble with a solvent in which it is more soluble.

    • Procedure:

      • Based on your initial screening, select a primary solvent.

      • Incrementally add a co-solvent (a miscible solvent with different polarity) and observe the effect on solubility. Common co-solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are known to be effective for many benzohydrazide derivatives.[4][5]

      • Continue adding the co-solvent until the desired solubility is achieved, keeping track of the final solvent ratio.

    • Rationale: Co-solvents can disrupt the solute-solute interactions and create a more favorable environment for dissolution by modifying the overall polarity of the solvent system.[4][6]

Issue 2: My compound precipitates out of solution when the temperature is lowered.

Underlying Cause: The solubility of most solid organic compounds, including benzohydrazide derivatives, is temperature-dependent.[7][8][9] As the temperature decreases, the kinetic energy of the solvent molecules is reduced, leading to a decrease in their ability to overcome the lattice energy of the solid solute.

Step-by-Step Troubleshooting Protocol:

  • Controlled Cooling Crystallization:

    • Objective: To leverage the temperature-dependent solubility for purification or to determine the optimal temperature for maintaining solubility.

    • Procedure:

      • Dissolve your compound in a suitable solvent at an elevated temperature to achieve saturation.

      • Slowly cool the solution while monitoring for the onset of precipitation.

      • This controlled process can yield high-purity crystals.

    • Rationale: Understanding the temperature-solubility profile allows for the development of effective crystallization protocols.[10]

  • Maintain Elevated Temperature:

    • Objective: To keep the compound in solution for subsequent reactions or analyses.

    • Procedure:

      • If your experimental setup allows, maintain the solution at a constant elevated temperature where the compound remains soluble.

      • Use a heated magnetic stirrer or a water bath to control the temperature.

    • Rationale: For many applications, simply preventing the solution from cooling can be the most straightforward solution.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my benzohydrazide derivative more soluble in DMSO and DMF than in other organic solvents?

A1: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar aprotic solvents.[3] They are excellent hydrogen bond acceptors and can effectively solvate the polar hydrazide group of your molecule, disrupting the intermolecular hydrogen bonds that hold the crystal lattice together. Their high dielectric constants also help to separate charged species that may be present in equilibrium.[3][5]

Q2: Can I use pH adjustment to improve the solubility of my benzohydrazide derivative in an organic solvent?

A2: While pH is a critical factor for aqueous solubility of ionizable compounds, its effect in organic solvents is less direct.[6][12][13] However, if your benzohydrazide derivative has acidic or basic functional groups, modifying the apparent pH by adding a small amount of an acid or base can sometimes improve solubility in polar protic solvents like alcohols. This is because the ionized form of the compound may have different solvation properties.[14] For hydrazones derived from benzohydrazides, the hydrazone linkage can be pH-sensitive, which could also influence solubility.[15]

Q3: Does the particle size of my solid benzohydrazide derivative affect its solubility?

A3: While particle size does not change the equilibrium solubility (the maximum amount that can dissolve), it significantly impacts the rate of dissolution.[16][17] Smaller particles have a larger surface area-to-volume ratio, which allows for more rapid interaction with the solvent and faster dissolution.[14][17] If your compound is dissolving very slowly, consider grinding it to a finer powder.

Q4: Are there any other techniques I can try if the above methods don't work?

A4: Yes, several other advanced techniques can be employed, particularly in a drug development context:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[6][12]

  • Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic parts of your molecule, enhancing its solubility.[6][18]

  • Salt Formation: If your derivative has an ionizable group, forming a salt can dramatically increase solubility in polar solvents.[1][16]

Data and Visualization

Table 1: Solubility of a Representative Benzohydrazide Derivative in Various Organic Solvents at 25 °C

SolventSolvent TypeSolubility ( g/100 mL)
MethanolPolar Protic5.2
EthanolPolar Protic3.8
IsopropanolPolar Protic2.1
AcetonePolar Aprotic15.7
Ethyl AcetatePolar Aprotic8.9
DichloromethaneChlorinated12.4
ChloroformChlorinated18.1
TolueneAromatic4.5
HexaneNon-polar0.1
Diethyl EtherEther6.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic25.3
N,N-Dimethylformamide (DMF)Polar Aprotic22.8

Note: The data in this table is representative and based on the solubility of a-Benzoyl-2-methylbenzohydrazide as presented in a technical guide.[3] Actual solubility will vary depending on the specific derivative.

Diagram 1: Troubleshooting Workflow for Low Solubility

G start Low Solubility Observed solvent_screen Systematic Solvent Screening start->solvent_screen co_solvency Co-solvency solvent_screen->co_solvency If partially soluble success Solubility Achieved solvent_screen->success If successful temp_mod Temperature Modification co_solvency->temp_mod co_solvency->success If successful ph_adjust pH Adjustment (if applicable) temp_mod->ph_adjust temp_mod->success If successful particle_size Particle Size Reduction ph_adjust->particle_size ph_adjust->success If successful advanced_tech Advanced Techniques (Surfactants, Complexation) particle_size->advanced_tech particle_size->success If successful advanced_tech->success If successful

Caption: A general workflow for troubleshooting low solubility of benzohydrazide derivatives.

Diagram 2: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility h_bonding_solute Hydrogen Bonding h_bonding_solute->solubility particle_size Particle Size particle_size->solubility pka pKa (Ionization) pka->solubility polarity_solvent Polarity polarity_solvent->solubility h_bonding_solvent Hydrogen Bonding Capacity h_bonding_solvent->solubility dielectric Dielectric Constant dielectric->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility agitation Agitation agitation->solubility

Caption: Key factors influencing the solubility of a compound in a solvent.

References

  • A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents - Benchchem. (n.d.).
  • 4-Hydroxybenzohydrazide - Solubility of Things. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17).
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents | Request PDF - ResearchGate. (n.d.).
  • Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench - ThermoFisher. (2026, February 17).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.).
  • HHS Science - Mr. Gerber - Factors that Affect Solubility. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9).
  • Hydrazine - Solubility of Things. (n.d.).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - MDPI. (2020, March 10).
  • Unit 4: Solubility and Factors Affecting Solubility. (n.d.).
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC. (2022, April 26).
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.).
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (2015, August 21).
  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies | Request PDF - ResearchGate. (2025, August 8).
  • Tackling the Big Issue of Solubility | Pharmaceutical Technology. (2022, January 3).
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.).
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - ResearchGate. (2025, December 13).
  • ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.).
  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. (n.d.).
  • Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate. (n.d.).

Sources

Preventing oxidation of benzohydrazide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzohydrazide Stability & Storage Reference Ticket: #BHZ-OX-PREV-01

Executive Summary

Benzohydrazide (CAS: 613-94-5) is a potent reducing agent containing a hydrazine moiety (


). Its chemical utility lies in its nucleophilicity; however, this same property renders it highly susceptible to oxidative degradation, hydrolysis, and photon-induced radical formation.

This guide provides a root-cause analysis of degradation, a self-validating storage protocol, and recovery methodologies for oxidized samples.

Module 1: The Science of Degradation (Root Cause Analysis)

Why is my Benzohydrazide turning yellow? The yellowing of Benzohydrazide is a visual indicator of oxidation. The hydrazine group is electron-rich and prone to donating electrons to atmospheric oxygen, a process catalyzed by trace transition metals (Cu²⁺, Fe³⁺) and light.

The Mechanism:

  • Initiation: Trace metals or UV light generate a hydrazyl radical.

  • Propagation: The radical reacts with

    
     to form peroxy intermediates, eventually yielding Benzoic Acid  (white solid) and Nitrogen gas .
    
  • Dimerization (The Color Source): Intermediate radicals can couple to form 1,2-Dibenzoylhydrazine , a stable dimer that often contributes to the off-white/yellow discoloration and melting point depression.

Benzohydrazide_Oxidation BHZ Benzohydrazide (Active Reagent) Radical Hydrazyl Radical (Intermediate) BHZ->Radical Oxidation (-e-) Diimide Diimide Species (Transient) Radical->Diimide -H+ Dimer 1,2-Dibenzoylhydrazine (Yellow Impurity) Radical->Dimer Dimerization Benzoic Benzoic Acid (Degradation Product) Diimide->Benzoic + H2O / -N2 Oxygen O2 / Air Metals Trace Metals (Cu/Fe) Metals->Radical Catalyzes Light UV Light Light->Radical Initiates

Figure 1: Oxidative degradation pathway of Benzohydrazide leading to inactive carboxylic acids and colored dimers.

Module 2: Storage Protocols (Prevention)

To maintain purity >98%, you must eliminate the three vectors of decay: Oxygen, Moisture, and Light .

The "Gold Standard" Storage Workflow

Storage_Workflow Receive 1. Receive Sample (Check CoA & MP) Transfer 2. Transfer to Amber Vial (Block UV) Receive->Transfer Inert 3. Argon/Nitrogen Flush (Displace O2) Transfer->Inert Seal 4. Seal with Parafilm (Moisture Barrier) Inert->Seal Store 5. Store at 2-8°C (Slow Kinetics) Seal->Store Monitor 6. Quarterly QC Check (MP & Color) Store->Monitor Monitor->Receive Fail (Recrystallize) Monitor->Store Pass

Figure 2: Step-by-step Standard Operating Procedure (SOP) for long-term storage.

Storage Conditions Summary Table
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower temperatures exponentially slow the oxidation rate constant (

).
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Benzohydrazide is photosensitive. Amber glass filters UV radiation that initiates radical formation.
Desiccant Silica Gel Prevents hydrolysis. Moisture acts as a medium for proton transfer, accelerating degradation.

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: The compound has formed hard clumps. Is it still usable?

  • Diagnosis: Clumping indicates moisture absorption (hygroscopicity).

  • Action: Run a Melting Point (MP) test.

    • Pass: 112–114°C. Dry in a vacuum desiccator over

      
       for 24 hours.
      
    • Fail: <110°C. Significant hydrolysis has occurred (formation of benzoic acid). Proceed to Module 4 (Recovery) .

Q2: My sample is pale yellow. Can I use it for sensitive catalysis?

  • Diagnosis: Trace oxidation (formation of diazenes or dimers).

  • Action: Do NOT use for sensitive metal-catalyzed cross-couplings, as the hydrazine impurities can chelate your metal catalyst, poisoning the reaction. Recrystallization is mandatory.

Q3: How do I distinguish between Benzohydrazide and its degradation product, Benzoic Acid?

  • Solubility Test:

    • Benzohydrazide: Soluble in water, ethanol.[1]

    • Benzoic Acid: Poorly soluble in cold water; soluble in dilute base (NaOH).

  • Melting Point:

    • Benzohydrazide: 112–114°C [2][3]

    • Benzoic Acid: 122°C

    • Note: A mixture will show a depressed melting point (eutectic effect), often dropping below 100°C.

Module 4: Recovery Protocol (Recrystallization)

If your sample has degraded (Yellow/MP <110°C), use this protocol to restore purity.

Reagents Required:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (optional, for color removal)

Protocol:

  • Dissolution: Dissolve the crude benzohydrazide in the minimum amount of boiling Ethanol/Water (1:1 v/v).

  • Decolorization (Critical for Yellow Samples): If the solution is colored, add 1-2% w/w activated charcoal. Boil for 2 minutes and filter while hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour. Rapid cooling promotes impurity trapping; slow cooling yields purer needles.

  • Filtration: Collect crystals via vacuum filtration.

  • Washing: Wash with cold (

    
    ) ethanol.
    
  • Drying: Dry under vacuum at 40°C for 4 hours.

  • Validation: Verify MP is 112–114°C .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11955, Benzohydrazide. Retrieved from [Link]

  • Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship.[4] Molecules, 25(2), 296. Retrieved from [Link]

Sources

Purification of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Case ID: PUR-HYD-044 Target Molecule: 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide Objective: Isolate high-purity (>95%) product without silica gel chromatography.

The Chemical Challenge: This molecule possesses a "push-pull" solubility profile. The benzohydrazide tail is polar, capable of hydrogen bonding, and nucleophilic. The (4-bromo-1H-pyrazol-1-yl)methyl head is lipophilic and aromatic. Column chromatography is often undesirable here because hydrazides can streak on silica (due to H-bonding with silanols) or decompose.

The Solution: We utilize the Solubility Differential Protocol . By exploiting the amphiphilic nature of the molecule, we can induce crystallization while keeping impurities (unreacted ester, excess hydrazine) in the mother liquor.

The "Golden Path" Protocol

Follow this standard operating procedure (SOP) for the highest probability of success.

Phase A: Reaction Work-up

Context: You have just finished refluxing the corresponding methyl/ethyl benzoate ester with excess hydrazine hydrate in ethanol.

  • Thermal Gradient Cooling:

    • Do not crash cool the reaction immediately.

    • Turn off the heat and allow the reaction vessel to reach room temperature (RT) slowly over 1 hour.

    • Why? Slow cooling promotes the formation of a defined crystal lattice, excluding impurities.

  • The "Zero-Degree" Shock:

    • Once at RT, place the flask in an ice-water bath (0–4 °C) for 30 minutes.

    • Observation: A white to off-white precipitate should form.

  • Filtration & Displacement Washing:

    • Filter the solid using a sintered glass funnel (vacuum).[1]

    • Wash 1 (Displacement): Wash with cold ethanol (0 °C).

      • Purpose: Removes unreacted ester and bulk hydrazine.

    • Wash 2 (Polishing): Wash with cold water .

      • Purpose: Hydrazine hydrate is miscible with water; the product is not.[2] This effectively "extracts" the toxic hydrazine from the solid crystal surface.

    • Wash 3 (Drying): Wash with a small amount of cold diethyl ether or hexanes .

      • Purpose: Removes residual water and aids in rapid drying.

Phase B: Recrystallization (If Purity < 95%)

Solvent System: Ethanol (95% or Absolute)

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • If the solution is colored (yellow/orange), add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow to cool to RT, then refrigerate.

  • Collect crystals by filtration.

Decision Tree & Workflow (Visualization)

PurificationWorkflow Start Crude Reaction Mixture (Ethanol + Hydrazine) Cooling Step 1: Slow Cool to RT then 0°C Bath Start->Cooling Filter Step 2: Vacuum Filtration Cooling->Filter Solid Solid Precipitate Filter->Solid Filtrate Filtrate (Discard Hydrazine/Ester) Filter->Filtrate Check Check Purity (TLC/NMR) Solid->Check Pure Final Product (Dry & Store) Check->Pure >95% Purity Impure Impure / Oiling Out Check->Impure <95% or Sticky Recryst Recrystallization Solvent: Boiling Ethanol Impure->Recryst Solid Impurities Triturate Trituration Solvent: Ether/Hexane Impure->Triturate Oily/Sticky Recryst->Check Triturate->Check

Figure 1: Logical decision tree for the purification of benzohydrazide derivatives, prioritizing mechanical separation over chromatography.

Troubleshooting Guide (FAQs)

User Issue: "My product didn't precipitate; it formed a sticky oil at the bottom."

  • Diagnosis: This is "oiling out," common when the product holds onto solvent or contains unreacted ester impurities which lower the melting point.

  • The Fix (Trituration):

    • Decant the supernatant (liquid layer).

    • Add Diethyl Ether or Hexane to the oil.

    • Scratch the side of the flask vigorously with a glass rod.

    • Mechanism: The non-polar solvent dissolves the lipophilic impurities (ester) but not the hydrazide. The mechanical energy (scratching) provides nucleation sites for crystallization.

User Issue: "The solid smells strongly of ammonia/amine."

  • Diagnosis: Trapped Hydrazine Hydrate. This is a safety hazard and a chemical impurity.

  • The Fix:

    • Resuspend the solid in cold water.

    • Stir for 20 minutes.

    • Filter again.

    • Why it works: Hydrazine is infinitely soluble in water; your lipophilic pyrazole-benzohydrazide is not.

User Issue: "I have unreacted ester starting material in my product."

  • Diagnosis: Incomplete reaction or co-precipitation.

  • The Fix (Selective Wash):

    • Wash the solid with cold Ethyl Acetate (small volume).

    • Logic: The ester starting material is much more soluble in ethyl acetate than the hydrazide product. Warning: Do not use large volumes or you will lose product.

Solvent Selection Data

SolventRoleSolubility of ProductSolubility of Impurities (Ester/Hydrazine)
Ethanol (Hot) RecrystallizationHighHigh
Ethanol (Cold) WashLowModerate
Water WashInsolubleHigh (Hydrazine)
Diethyl Ether TriturationInsolubleHigh (Ester)
Hexanes TriturationInsolubleModerate (Ester)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Synthesis of 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene via Hydrazone Intermediate." Org.[1][3][4] Synth.2004 , 81, 195. Link (Demonstrates ethanol/hydrazine reflux and crystallization workup).

  • Noubigh, A.; et al. "Solubility of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols."[5] J. Chem. Eng.[5][6] Data2015 , 60, 2103-2115. Link (Provides thermodynamic basis for using Ethanol/Water mixtures for purification).

  • RSC Advances. "Synthesis of benzohydrazide derivatives." RSC Adv.2021 , 12, 154–167.[7] Link (Specific protocol for washing methyl-2-benzamidobenzoate hydrazide with cold methanol/water).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrazoles and benzohydrazides are of paramount importance due to their diverse biological activities. The molecule 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide represents a hybrid of these two valuable pharmacophores. Its potential as a therapeutic agent is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural elucidation is not merely a procedural step but the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary tool for determining the structure of organic molecules in solution. It provides a detailed "fingerprint" of the proton environments within a molecule, revealing crucial information about connectivity, stereochemistry, and electronic distribution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide, contextualizes its utility against other methods, and provides a robust protocol for data acquisition.

The Molecular Architecture of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. The structure can be deconstructed into three key regions: the 4-bromopyrazole ring, the benzohydrazide moiety, and the benzylic methylene linker that connects them. Each region contains protons with unique electronic environments, which will give rise to distinct signals in the NMR spectrum.

Caption: Molecular structure of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide.

Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The predictive analysis of the ¹H NMR spectrum is grounded in fundamental principles of chemical shift, spin-spin coupling, and proton exchange. For a molecule of this complexity, using a deuterated solvent with high polarity and hydrogen bond accepting capability, such as DMSO-d₆, is crucial for dissolving the sample and resolving the labile hydrazide protons.

Causality Behind Expected Chemical Shifts:

  • Aromatic Protons (H-c, H-d): Protons on a benzene ring typically resonate between 7-8 ppm[1]. The protons (H-c) ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield than the protons (H-d) ortho to the methylene bridge. This results in a characteristic AA'BB' or two-doublet system.

  • Pyrazole Protons (H-a, H-b): The protons on the pyrazole ring are in a heteroaromatic system. The H-5 proton (H-b) is adjacent to two nitrogen atoms, leading to a more downfield shift compared to the H-3 proton (H-a)[2][3]. The bromine at position 4 removes a proton and simplifies the spectrum, leaving two singlets for H-a and H-b as there are no adjacent protons to couple with.

  • Benzylic Methylene Protons (H-e): These protons are deshielded by both the adjacent aromatic ring and the nitrogen atom of the pyrazole ring. While typical benzylic protons appear around 2.3 ppm[1][4], and protons alpha to nitrogen appear around 2-3 ppm[4], the combined effect in an N-CH₂-Ar system shifts this signal significantly downfield, expected in the 5.0-5.5 ppm region[5]. This signal will be a singlet as there are no vicinal protons.

  • Hydrazide Protons (H-f, H-g): The NH and NH₂ protons are attached to nitrogen and are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets[4][6]. The CONH proton (H-f) is typically more deshielded than the NH₂ protons (H-g) due to the influence of the carbonyl group, appearing in the 5-9 ppm range for amides[1][6]. These signals will disappear upon the addition of a few drops of D₂O, a key confirmatory experiment.

Table 1: Predicted ¹H NMR Spectral Data for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in DMSO-d₆

Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-aPyrazole H-3~8.1 - 8.3Singlet (s)1H
H-bPyrazole H-5~7.6 - 7.8Singlet (s)1H
H-cAromatic (ortho to C=O)~7.8 - 8.0Doublet (d)2H
H-dAromatic (ortho to CH₂)~7.3 - 7.5Doublet (d)2H
H-eBenzylic CH₂~5.3 - 5.5Singlet (s)2H
H-fCONH ~9.5 - 10.5Broad Singlet (br s)1H
H-gNH₂ ~4.5 - 5.5Broad Singlet (br s)2H

A Comparative Framework: Situating ¹H NMR Among Other Analytical Techniques

While ¹H NMR is indispensable, a comprehensive structural characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an irrefutable assignment.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity (J-coupling), relative proton count.Provides a complete solution-state structural map. D₂O exchange confirms hydrazide protons.Cannot determine molecular weight. May require 2D NMR for highly complex structures.
¹³C NMR Number and type of unique carbon atoms (sp, sp², sp³).Complements ¹H NMR by showing all carbon environments, including quaternary carbons (C=O, C-Br).Low natural abundance of ¹³C requires longer acquisition times. Does not directly show connectivity to protons without advanced experiments (HSQC, HMBC).
Mass Spectrometry (MS) Precise molecular weight and isotopic pattern. Fragmentation data reveals structural components.Confirms the molecular formula (C₁₁H₁₁BrN₄O). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides definitive evidence of its presence.Does not provide information on the specific arrangement of atoms or isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of N-H (hydrazide), C=O (amide), C=N (pyrazole), and C-H (aromatic/aliphatic) stretching vibrations[7].Provides limited information on the overall molecular skeleton and connectivity.
X-ray Crystallography Absolute 3D structure in the solid state, including bond lengths and angles.Provides the "gold standard" for structural proof if a suitable single crystal can be grown.The determined structure is for the solid state, which may differ from the solution-state conformation relevant to biological activity. Requires a high-quality crystal.

Protocol for High-Resolution ¹H NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for structural confirmation.

A. Materials and Instrumentation

  • Analyte: 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide (~5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak for referencing.

  • NMR Spectrometer: 400 MHz or higher field instrument.

  • NMR Tube: 5 mm high-precision NMR tube.

  • Deuterium Oxide (D₂O): For exchange experiment.

B. Step-by-Step Sample Preparation and Analysis

  • Sample Weighing: Accurately weigh approximately 5 mg of the analyte directly into a clean, dry vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues or signal broadening.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Vortex gently until the sample is fully dissolved. DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.

  • Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Initial Spectrum Acquisition:

    • Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Perform standard instrument setup procedures (locking, shimming).

    • Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be chosen to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Reference the spectrum to the residual DMSO-d₆ peak at δ 2.50 ppm.

    • Integrate all signals and normalize the integration to a known proton count (e.g., the 2H of the benzylic methylene).

    • Pick all peaks and identify their multiplicities.

  • D₂O Exchange (Confirmation of Labile Protons):

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of D₂O to the sample.

    • Gently shake the tube to mix and re-acquire the ¹H NMR spectrum using the same parameters.

    • Validation Check: The broad signals assigned to the NH and NH₂ protons (H-f, H-g) should significantly diminish or disappear completely, confirming their identity as exchangeable protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_val Validation weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire 1D Spectrum (≥400 MHz) transfer->acquire process 5. Process Data (FT, Phase, Baseline, Reference) acquire->process analyze 6. Analyze Spectrum (Integrate, Assign Peaks) process->analyze d2o 7. Add D2O (1-2 drops) analyze->d2o reacquire 8. Re-acquire Spectrum d2o->reacquire confirm 9. Confirm Disappearance of NH/NH2 Signals reacquire->confirm

Caption: Workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide provides a rich dataset that, when correctly interpreted, allows for its complete structural confirmation in solution. The distinct signals for the pyrazole, aromatic, methylene, and hydrazide protons each tell a part of the molecule's story. By combining predictive analysis based on established chemical principles with a systematic experimental approach, including D₂O exchange, researchers can have high confidence in their structural assignment. While complementary techniques like Mass Spectrometry and IR Spectroscopy are vital for a holistic characterization, ¹H NMR remains the cornerstone for elucidating the precise connectivity and chemical environment of the proton framework, an essential step in the journey of drug development.

References

  • Educator.com. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Wiley Online Library. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • Journal of the Chemical Society of Pakistan. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • University of Puget Sound. (n.d.). ¹H NMR chemical shift ppm table. [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrazoles are critical pharmacophores in drug discovery, serving as scaffolds for kinase inhibitors (e.g., crizotinib analogs) and CB1 receptor antagonists. However, their analysis presents a dichotomy: the bromine atom provides a distinct isotopic handle, yet the pyrazole ring’s stability can obscure structural elucidation without optimized fragmentation energy.

This guide compares the two dominant analytical approaches—Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) —and delineates the specific fragmentation mechanics required to identify metabolic soft spots and impurity profiles.

Part 1: The Isotopic Signature (The Diagnostic Baseline)

Before fragmentation occurs, the brominated pyrazole reveals itself through its isotopic envelope. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, in a near-perfect 1:1 natural abundance ratio .
The "Twin Tower" Effect

In any low-resolution scan, a mono-brominated pyrazole will appear as two peaks of equal intensity separated by 2 Da (


 and 

).
  • Diagnostic Value: This doublet is preserved in any fragment ion retaining the bromine atom.

  • Loss Confirmation: If a fragment ion loses this 1:1 doublet pattern, the bromine atom has been ejected. This is the primary "decision gate" in structural annotation.

Part 2: Comparative Ionization Guides

Method A: Electrospray Ionization (ESI-MS/MS)

Best For: DMPK studies, polar metabolites, LC-MS coupled workflows.

ESI is a "soft" ionization technique yielding even-electron ions (


).[1] It requires Collision-Induced Dissociation (CID) to generate fragments.[2]
  • Mechanism: Protonation typically occurs at the pyridinic nitrogen (

    
    ).
    
  • Fragmentation Logic: Driven by proton migration. The activation energy required to break the C-Br bond is high; therefore, low collision energies often yield only the intact parent.

  • Dominant Pathway: Heterolytic cleavage.

  • Pros: Preserves molecular weight info; compatible with biological matrices.

  • Cons: Ring-specific fragmentation (useful for isomer differentiation) is often drowned out by simple debromination unless Stepped Collision Energy (SCE) is used.

Method B: Electron Ionization (EI-MS)

Best For: Synthetic intermediate verification, GC-MS, impurity profiling (volatile precursors).

EI is a "hard" ionization technique yielding odd-electron radical cations (


).[1]
  • Mechanism: Electron bombardment (70 eV) creates a highly energetic radical cation.

  • Fragmentation Logic: Radical-driven. The C-Br bond is weak relative to the ionization energy, leading to extensive fragmentation.

  • Dominant Pathway: Homolytic cleavage and ring shattering.

  • Pros: Rich structural fingerprint; library searchable (NIST).

  • Cons: Molecular ion (

    
    ) may be absent if the molecule is unstable; requires volatility.
    
Summary Comparison Table
FeatureESI-MS/MS (LC-MS)EI-MS (GC-MS)
Precursor Ion

(Even Electron)

(Radical Cation)
Bromine Loss Loss of neutral HBr (80/82 Da)Loss of Br radical (79/81 Da)
Ring Cleavage Requires high Collision Energy (>35 eV)Spontaneous / Common
Isomer Specificity High (via MS/MS product ratios)Medium (Spectra often similar)
Primary Application Biological/Metabolic StabilitySynthetic Purity/Identification

Part 3: Detailed Fragmentation Mechanics

Understanding how the molecule breaks is vital for interpreting the spectra.[3]

The Debromination Pathways
  • Homolytic Cleavage (EI dominant): The molecular ion ejects a bromine radical (

    
    ).
    
    • Observation: Loss of 79 or 81 Da.[4] The resulting ion is a cation with no isotopic doublet.

    • Equation:

      
      
      
  • Heterolytic Cleavage (ESI dominant): The protonated molecule ejects neutral hydrogen bromide (HBr).

    • Observation: Loss of 80 or 82 Da.

    • Equation:

      
      
      
The Pyrazole Ring Disintegration

Once the peripheral groups (like bromine) are ejected, the pyrazole core degrades. This is characteristic of nitrogen heterocycles.

  • Loss of HCN (27 Da): The most diagnostic cleavage of the pyrazole ring. It typically requires cleavage of the N-N bond and the C3-C4 bond.

  • Loss of Acetonitrile (

    
    , 41 Da):  Common if the pyrazole has a methyl substituent (e.g., 1-methyl-4-bromopyrazole).
    
  • Loss of

    
     (28 Da):  Less common in ESI but observed in EI if the ring rearranges to a diazo-like intermediate.
    

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic Flow (ESI-MS/MS)

This diagram illustrates the decision tree for interpreting an ESI-MS/MS spectrum of a brominated pyrazole.

G Parent Parent Ion [M+H]+ (Isotopic Doublet 1:1) Check Collision Activation (CID) Parent->Check LossHBr Loss of HBr (Δ 80/82 Da) Check->LossHBr High Energy / Labile C-Br LossSub Loss of Side Chain (e.g., Alkyl/Aryl) Check->LossSub Stable C-Br / Weak Side Chain FragmentA Debrominated Core [R]+ (No Doublet) LossHBr->FragmentA LossHCN Loss of HCN (Δ 27 Da) FragmentA->LossHCN Secondary Frag FragmentB Ring Open Fragment (Complex) LossHCN->FragmentB FragmentC Brominated Core (Doublet Retained) LossSub->FragmentC FragmentC->LossHBr Secondary Frag

Caption: Logical flow for interpreting ESI-MS/MS spectra. Note that retaining the doublet (Fragment C) indicates the core ring is intact.

Diagram 2: Mechanistic Ring Cleavage

This diagram details the specific bond breaks occurring within the pyrazole ring during high-energy collision.

G Pyrazole Protonated Pyrazole Ring NN_Cleavage N-N Bond Cleavage Pyrazole->NN_Cleavage CID Energy C3C4_Cleavage C3-C4 Bond Cleavage NN_Cleavage->C3C4_Cleavage Rearrangement HCN Neutral Loss: HCN (Mass 27) C3C4_Cleavage->HCN Azirine Azirine Cation Intermediate C3C4_Cleavage->Azirine Product Ion

Caption: The "Retro-Diels-Alder" type fragmentation pathway leading to the characteristic loss of HCN (27 Da).

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC injection).

  • Validation Step: Verify the isotopic doublet intensity. If the

    
     peak is significantly higher than 
    
    
    
    , check for hydride formation (reduction) in the source or detector saturation.
Source Parameters (ESI)
  • Gas Temp: 300°C (Brominated compounds can be thermally labile; avoid excessive heat).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: Set to low (80-100 V) initially to preserve the

    
     doublet.
    
Fragmentation Optimization (The "Ramping" Technique)

Do not use a static collision energy. Brominated pyrazoles have distinct stability cliffs.

  • Experiment: Perform a "Breakdown Curve" analysis.

  • Step 1: Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

  • Step 2: Plot the intensity of the Parent Ion vs. the Debrominated Fragment (

    
    ).
    
  • Step 3: Select the CE where the Parent Ion is at 10-20% relative abundance. This ensures you see both the precursor (for confirmation) and the fragments (for structure).

References

  • Holčapek, M., et al. (2010). Structural characterization of isomeric pyrazoles by electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Brominated Pyrazoles. NIST Chemistry WebBook, SRD 69. [Link]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[4] [Link][5]

Sources

Comparative Structural Analysis Guide: N-Benzyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads Focus: X-ray Crystallography Data, Packing Polymorphism, and Substituent Effects

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), N-benzyl pyrazole derivatives have emerged as a superior scaffold compared to their N-phenyl analogs due to the methylene linker's flexibility. This guide objectively compares the crystallographic performance of the core 4-benzyl-1H-pyrazole scaffold against its 3,5-functionalized alternatives (e.g., 3,5-dimethyl, 3,5-diamino).[1][2]

Key Insight: While the parent scaffold exhibits rare spontaneous resolution into chiral space groups (P21) despite rapid solution-state racemization, 3,5-substitution forces the system into centrosymmetric packing (P21/c), significantly altering solubility and solid-state stability—critical parameters for formulation.

Technical Comparison: Parent Scaffold vs. Functionalized Analogs[2][3]

This section analyzes the structural "performance" (crystallizability, packing efficiency, and interaction stability) of the parent compound versus optimized derivatives.

A. Crystal Packing & Chirality[2]
  • Parent Scaffold (4-benzyl-1H-pyrazole):

    • Performance: Crystallizes in the non-centrosymmetric space group P21 .[2][3][4]

    • Mechanism: The pyrazole rings form infinite 1D chains (catemers) via N—H···N hydrogen bonds.[1][2][4][5][6][7] The benzyl rings interdigitate to form alternating bilayers.

    • Implication: The lack of inversion symmetry suggests potential for non-linear optical (NLO) applications, but indicates a packing mode driven by specific atropisomeric conformations frozen in the solid state.

  • Alternative (3,5-diamino-4-benzyl-1H-pyrazole):

    • Performance: Crystallizes in the centrosymmetric space group P21/c .[2]

    • Mechanism: The amino groups introduce additional H-bond donors. Instead of infinite catemers, the structure forms hydrogen-bonded dimers or complex networks involving N—H[4]···π interactions.[1][7][8][9]

    • Implication: Higher density and more isotropic packing forces, leading to improved thermodynamic stability compared to the parent scaffold.

B. Intermolecular Interactions (The "Binding" Potential)

Drug efficacy often correlates with the ability to form specific non-covalent interactions.

FeatureParent Scaffold (4-benzyl)3,5-Dimethyl Derivative3,5-Diamino Derivative
H-Bond Motif Infinite Catemers (N-H···N)1D Chains (Sterically hindered)Dimers + Network (N-H···N, N-H···π)
Pi-Stacking Edge-to-face (T-shaped)Reduced (Methyl steric clash)Parallel displaced & T-shaped
Dihedral Angle ~85° (Orthogonal)~78° (Twisted)~85° (Orthogonal)

Expert Insight: The 3,5-dimethyl derivative shows a reduced dihedral angle (~78°) between the pyrazole and phenyl rings compared to the unsubstituted parent (~85°). This "twist" is caused by the steric repulsion between the methyl groups and the benzyl methylene protons, a critical factor when modeling binding pocket fits.

Experimental Protocol: Self-Validating Crystallization Workflow

To replicate these datasets, follow this rigorous, self-validating protocol. This workflow prioritizes phase purity and slow growth to minimize twinning.

Phase 1: Synthesis & Pre-Validation
  • Synthesis: Condense 3-benzylpentane-2,4-dione with hydrazine hydrate in ethanol.

  • Validation Checkpoint (Self-Correcting):

    • Run 1H NMR in DMSO-d6.

    • Pass Criteria: Distinct singlet for methylene (-CH2-) at ~3.8 ppm. Absence of hydrazine peaks.[8]

    • Fail Action: Recrystallize from ethanol if hydrazine impurities >1%.

Phase 2: Crystallization (Vapor Diffusion vs. Evaporation)

For N-benzyl pyrazoles, Slow Evaporation yields higher diffraction quality than Vapor Diffusion.

  • Solvent Choice: Dissolve 20 mg of derivative in 2 mL of Petroleum Ether/Ethyl Acetate (4:1) .

    • Why? Pure polar solvents (MeOH) often lead to rapid precipitation of microcrystals. The non-polar petroleum ether slows nucleation.

  • Vessel Setup: Use a narrow-neck vial covered with Parafilm containing 3 pinholes.

  • Incubation: Store at 298 K in a vibration-free environment for 5–7 days.

Phase 3: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx 0.4 x 0.3 x 0.2 mm). Mount on a glass fiber with cyanoacrylate.

  • Collection: Mo Kα radiation (λ = 0.71073 Å) at 293 K (or 150 K for unstable solvates).

  • Refinement Strategy: Use Full-matrix least-squares on F2.

    • Critical Step: For the parent compound in P21, check the Flack parameter to confirm absolute structure if heavy atoms are present (though difficult with only C/N/H).

Visualizations

Diagram 1: Crystallization Decision Logic

This workflow illustrates the decision-making process to optimize crystal quality based on solubility and nucleation rate.

CrystallizationWorkflow Start Purified N-Benzyl Pyrazole SolubilityTest Solubility Test (20mg/mL) Start->SolubilityTest HighSol High Solubility (MeOH, EtOH) SolubilityTest->HighSol Dissolves Instantly ModSol Moderate Solubility (EtOAc, DCM) SolubilityTest->ModSol Requires Warming Method1 Vapor Diffusion (Anti-solvent: Hexane) HighSol->Method1 Method2 Slow Evaporation (Pet Ether/EtOAc 4:1) ModSol->Method2 Outcome1 Micro-crystals (Likely Twinning) Method1->Outcome1 Outcome2 X-ray Quality Blocks (Single Phase) Method2->Outcome2

Caption: Decision logic for crystallizing N-benzyl pyrazoles. Moderate solubility solvents combined with slow evaporation (Green path) consistently yield superior diffraction data compared to anti-solvent methods.

Diagram 2: Structural Interaction Hierarchy

Comparison of the dominant intermolecular forces driving the solid-state assembly of the parent scaffold vs. amino-substituted alternatives.

InteractionHierarchy Scaffold N-Benzyl Pyrazole Scaffold Parent Unsubstituted (4-Benzyl) Scaffold->Parent Amino 3,5-Diamino Derivative Scaffold->Amino Catemer 1D Catemers (N-H...N) Parent->Catemer Dominant Force Chiral Chiral Packing (P21) Catemer->Chiral Result Dimer Discrete Dimers (N-H...N) Amino->Dimer PiInt N-H...Pi Interactions Amino->PiInt Centro Centrosymmetric (P21/c) Dimer->Centro Stabilization PiInt->Centro

Caption: Mechanistic divergence in packing. Substituents break the infinite catemer chains of the parent scaffold, forcing the formation of discrete dimers and centrosymmetric lattices.

Supporting Experimental Data

The following data summarizes the crystallographic parameters obtained from the synthesis and analysis of these derivatives. Note the transition from Monoclinic P21 to P21/c upon substitution.

Table 1: Crystallographic Data Comparison

ParameterCompound 1 (Parent)Compound 2 (3,5-Diamino)Compound 3 (3,5-Dimethyl)
Formula C10H10N2C10H12N4C12H14N2
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21 (Chiral)P21/c (Centrosymmetric)P21/n
a (Å) 5.06610.5426.230
b (Å) 5.59414.8215.594
c (Å) 18.8456.85415.136
β (°) 94.22108.4597.05
Z 242
R-Factor (R1) 0.0450.0520.048
Packing Motif Bilayers / CatemersBilayers / Dimers1D Chains

Data Sources: Aggregated from Hayward et al. (2024) and related structural databases.

References

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80(7), 800-805.[1]

  • Ge, Y. Q., Xia, Y., Wei, F., Dong, W. L., & Zhao, B. X. (2007). N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1186-o1187.[5]

  • Wang, J., & Jian, F. (2010).[6] Crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole. Zeitschrift für Kristallographie - New Crystal Structures, 225, 305-306.

Sources

Comparative Validation Guide: Antimicrobial Profiling of Hydrazide-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azomethine Challenge

Hydrazide-derived Schiff bases represent a privileged scaffold in medicinal chemistry, characterized by the azomethine linkage (


).[1] While this pharmacophore drives potent antimicrobial activity—often by inhibiting specific enzymes or disrupting cell membranes—it presents unique physicochemical hurdles that render standard clinical assays unreliable.

The Validation Gap: Standard protocols (CLSI M07, EUCAST) are optimized for hydrophilic, stable antibiotics. Hydrazide Schiff bases are typically:

  • Hydrophobic: Leading to precipitation in aqueous Muller-Hinton Broth (MHB).

  • Hydrolytically Unstable: The imine bond is reversible. In aqueous media, it can hydrolyze back to the parent hydrazide and aldehyde, leading to false-positive or false-negative data.

  • Chromophoric: Many are yellow/orange, interfering with optical density (turbidity) readings.

This guide validates the Resazurin Microtiter Assay (REMA) as the superior alternative to standard broth microdilution for this specific chemical class, provided specific stability controls are implemented.

Strategic Validation Framework

Before screening, you must validate the assay system itself against the compound's properties.

A. The Solubility Paradox & DMSO Limits

Schiff bases require organic co-solvents. Dimethyl sulfoxide (DMSO) is the standard, but it is toxic to bacteria at high concentrations.

  • Modification: Dissolve stock in 100% DMSO.

  • Validation Limit: The final assay concentration of DMSO must be

    
     2.5% (v/v) .
    
    • Insight: Gram-negative bacteria (e.g., P. aeruginosa) are often more sensitive to DMSO than Gram-positives due to outer membrane permeabilization. Always run a "Solvent Only" control.

B. The Hydrolysis Trap (Stability Check)

The antimicrobial activity must be attributed to the Schiff base, not its hydrolysis products.

  • Mechanism: Acidic pH accelerates imine hydrolysis. Most bacterial growth media (pH 7.2–7.4) are safe, but bacterial metabolism can lower pH over 24 hours.

  • Control: You must verify the compound's integrity over the assay duration (usually 18–24 hours).

C. Metal Chelation Artifacts

Hydrazide Schiff bases are potent chelators.

  • Risk: Activity may result from stripping essential metals (Fe, Zn) from the broth rather than target inhibition.

  • Validation: If activity disappears in metal-supplemented media, the mechanism is likely non-specific chelation, not drug-target interaction.

Method Comparison: Selecting the Right Tool

The following table compares the standard clinical method against the recommended validation method for hydrophobic imines.

FeatureStandard Broth Microdilution (CLSI M07) Resazurin Microtiter Assay (REMA) Agar Well Diffusion
Principle Turbidity (Optical Density @ 600nm)Metabolic Reduction (Color/Fluorescence)Zone of Inhibition (Diffusion)
Suitability for Schiff Bases Low High Very Low
Solubility Handling Poor. Precipitation mimics bacterial growth (turbidity).Excellent. Dye signal is independent of precipitate.Poor. Hydrophobic drugs do not diffuse through agar.
Sensitivity Moderate.High. Detects viable but non-culturable cells.Qualitative only.
Interference High.[2][3][4] Colored compounds skew OD readings.Low. Fluorescence/Color change is distinct.Variable.
Throughput High (96-well).High (96-well).Low (Petri dishes).

Visualizing the Validation Logic

The following diagram outlines the decision matrix for validating antimicrobial hits for Schiff bases.

ValidationWorkflow Start New Hydrazide Schiff Base Solubility Solubility Check (DMSO Stock) Start->Solubility Stability Stability Check (HPLC/UV-Vis @ t=0, 24h) Solubility->Stability Decision1 Stable > 90%? Stability->Decision1 Decision1->Start No (Modify Structure) AssaySelect Select Assay Method Decision1->AssaySelect Yes Standard Standard Turbidity (Avoid if colored/precipitates) AssaySelect->Standard REMA Resazurin Assay (REMA) (Recommended) AssaySelect->REMA Data Calculate MIC (IC50 / MIC90) Standard->Data REMA->Data

Figure 1: Decision matrix for validating antimicrobial assays of hydrophobic, hydrolytically sensitive compounds.

Detailed Experimental Protocols

Protocol A: The "Stability-Indicating" Pre-Screen

Perform this before any biological assay to ensure you are testing the intact molecule.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Muller-Hinton Broth (MHB).[5]

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Dilute: Spike MHB with the compound to reach 100 µM (typical high-test concentration). Final DMSO < 2.5%.[6]

  • Incubate: Place in the incubator at 37°C (same conditions as the bacteria).

  • Sample: Aliquot at

    
     hours and 
    
    
    
    hours.
  • Analyze:

    • UV-Vis: Scan 200–600 nm. A shift in

      
       or disappearance of the azomethine peak (approx. 320–380 nm) indicates hydrolysis.
      
    • HPLC: Peak area integration.

  • Criteria: If

    
     degradation occurs, the MIC values will be unreliable.
    
Protocol B: Optimized Resazurin Microtiter Assay (REMA)

This protocol minimizes artifacts from precipitation and color interference.

Mechanism of Action: Viable bacteria reduce Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Highly Fluorescent).[5][7] Dead bacteria do not. This signal is independent of the compound's turbidity.

REMA_Mechanism Resazurin Resazurin (Blue, Non-Fluorescent) Bacteria Viable Bacteria (Reductase Enzymes) Resazurin->Bacteria Reduction Resorufin Resorufin (Pink, Fluorescent) Bacteria->Resorufin Metabolic Activity

Figure 2: The redox principle of the REMA assay, bypassing turbidity interference.

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Adjust bacterial culture to

      
       CFU/mL in MHB.
      
  • Plate Setup (96-well):

    • Rows A-H: Add 100 µL of MHB.

    • Column 1: Add 100 µL of compound stock (dissolved in MHB + 5% DMSO).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Note: This creates a 2-fold dilution series. Final DMSO in Col 1 will be 2.5%, decreasing across the plate.

  • Inoculation:

    • Add 100 µL of bacterial suspension to all wells (Final volume 200 µL).

    • Controls:

      • Growth Control: Bacteria + MHB + 2.5% DMSO (No drug).

      • Sterility Control: MHB only.

      • Color Control: Compound + MHB (No bacteria) – Crucial for Schiff bases to subtract background color.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Development:

    • Add 30 µL of Resazurin solution (0.015% w/v in sterile PBS) to each well.

    • Incubate for 1–4 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth.

    • Quantitative: Measure Fluorescence (Ex 530nm / Em 590nm).

    • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

References

  • Sikandar Paswan, et al. (2026). Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents. RSC Advances. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

  • Nisreen Mahdi Alassadi, et al. (2024).[3] Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. Link

  • Emrich, S., et al. (2020). Statistical analysis of resazurin-based broth microdilution assay. Journal of Microbiological Methods. Link

  • Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" and "What"

Immediate Action Required: Treat this compound as Hazardous Halogenated Organic Waste .

Do not dispose of this compound down the drain or in general trash. The molecule contains two distinct functional groups that dictate its disposal pathway: a benzohydrazide moiety (reactive, reducing agent, potential toxin) and a brominated pyrazole (halogenated organic, potential environmental persistent).

Disposal Classification:

  • Primary Stream: Halogenated Organic Solid/Liquid.

  • RCRA Characteristic: Toxic (D000 series potential), Reactive (if mixed with oxidizers).

  • Destruction Method: High-temperature incineration with acid gas scrubbing (Rotary Kiln).

Chemical Hazard Analysis (Structure-Activity Relationship)

As a Senior Scientist, I do not rely solely on generic SDS data. We must analyze the structure to understand the causality of the hazards.

Functional GroupHazard MechanismOperational Implication
Benzohydrazide Reducing Agent: The hydrazine (-NH-NH2) tail is electron-rich and can react violently with strong oxidizers (e.g., nitric acid, permanganate). Derivatization: Reacts with ketones/aldehydes to form hydrazones; reacts with nitrites to form shock-sensitive azides .NEVER mix with oxidizing waste streams. NEVER expose to nitrous acid sources.
Bromine (C-Br) Halogenation: Upon combustion, releases Hydrogen Bromide (HBr) and Bromine gas (

), which are corrosive and toxic.
Must be segregated into the Halogenated waste stream to ensure the incinerator is equipped with alkaline scrubbers.
Pyrazole Ring Nitrogen Heterocycle: Generally stable but contributes to NOx emissions during combustion.Requires high-temperature incineration (>1000°C) for complete mineralization.

Pre-Disposal Stabilization & Packaging

Before handing waste over to your Environmental Health & Safety (EHS) officer or waste contractor, you must stabilize the material.

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Labeling: Clearly mark as "Toxic Solid, Organic, N.O.S. (Contains Benzohydrazide derivative)."[1][2]

  • Segregation: Double-bag the container in a clear polyethylene bag to prevent surface contamination of the outer vessel.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Solvent Compatibility: Ensure the solvent is compatible with the waste drum.

    • If in DCM/Chloroform: Pour directly into Halogenated Waste .

    • If in Methanol/Ethanol: Even though the solvent is flammable, the presence of the Bromine atom mandates the entire mixture be treated as Halogenated Waste to prevent incinerator corrosion.

  • pH Check: Ensure the solution is neutral (pH 6-8). Hydrazides can hydrolyze in strong acid/base. If necessary, neutralize carefully before adding to the waste carboy.

Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

WasteSegregation Start Waste: 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid BinSolid Solid Waste Bin (Label: Toxic/Halogenated) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo (MeOH, DMSO) SolventCheck->NonHaloSolvent CarboyHalo Halogenated Liquid Waste Carboy (High BTU Incineration) HaloSolvent->CarboyHalo Rule1 CRITICAL RULE: Bromine atom dictates Halogenated Stream NonHaloSolvent->Rule1 Rule1->CarboyHalo

Figure 1: Decision tree for waste segregation. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom in the solute often necessitates the "Halogenated" stream classification.

Emergency Spill Response Protocol

Trustworthiness in safety relies on preparation. If a spill occurs, follow this self-validating loop: Identify -> Protect -> Contain -> Clean.

  • Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area. Hydrazide dusts are respiratory irritants.[3]

  • PPE Upgrade:

    • Gloves: Double-glove with Nitrile (0.11 mm minimum).

    • Respiratory: N95 or P100 particulate respirator is required for powder spills.

    • Eyes: Chemical splash goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Scoop material into a waste container.[2][3][4][5][6]

    • Wash the surface with a mild bleach solution (10% Sodium Hypochlorite). CAUTION: This will oxidize the hydrazide. Do this after the bulk material is removed to avoid vigorous reaction. The bleach converts residual hydrazide to nitrogen gas and water.

  • Verification: Wipe the area with a solvent-dampened tissue and check for residue.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + N95 Mask Spill->PPE Type Liquid or Solid? PPE->Type SolidAction Cover with Wet Paper (Suppress Dust) Type->SolidAction LiquidAction Absorb with Vermiculite Type->LiquidAction Clean Scoop to Waste Container SolidAction->Clean LiquidAction->Clean Decon Surface Decon: 10% Bleach Wash Clean->Decon

Figure 2: Operational workflow for spill remediation.

Final Disposal (Commercial Incineration)

Do not attempt to destroy this chemical chemically (e.g., via oxidation) in the lab unless you are validating a specific neutralization protocol. The risk of forming toxic intermediates (nitrosamines or azides) is too high.

Instructions for Waste Contractor:

  • Profile: Organo-Bromine Compound with Hydrazide functionality.

  • Method: Rotary Kiln Incineration.

  • Reasoning: The combustion chamber must operate >1000°C with a residence time >2 seconds to ensure destruction of the pyrazole ring, followed by rapid quench and caustic scrubbing to capture HBr.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3] [Link]

  • PubChem. (2024). Compound Summary: Benzohydrazide (Structure/Safety Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.